2-(2-Chloroethoxymethyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJJBZBHQIKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35227-10-2 | |
| Details | Compound: Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer | |
| Record name | Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35227-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80277071 | |
| Record name | 2-(2-chloroethoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-14-6 | |
| Record name | NSC633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-chloroethoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Chloroethoxy)methyl]oxirane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98E5YFU6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Chloroethoxymethyl)oxirane. The information is intended to support research, development, and drug discovery activities involving this versatile chemical intermediate.
Core Chemical Properties
This compound, identified by the CAS number 5412-14-6, is a bifunctional organic compound featuring both an epoxide ring and a chloroalkoxy side chain. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane | [2] |
| Canonical SMILES | C1C(O1)COCCCl | [3] |
| CAS Number | 5412-14-6 | [3] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is primarily dictated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.
The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this attack can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. In acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge.
The presence of the 2-chloroethoxy side chain introduces an additional reactive site. The chlorine atom can be displaced by nucleophiles, although this is generally less facile than the epoxide ring-opening.
Synthesis
A potential synthetic pathway is illustrated below.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general procedures for handling and analyzing similar epoxide compounds can be adapted.
General Handling and Safety Precautions:
Due to the potential reactivity and toxicity of epoxides, appropriate safety measures should be taken. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Safety data sheets (SDS) for structurally related compounds suggest that this chemical may be a skin and eye irritant and may be harmful if inhaled or ingested.[4][5][6]
Applications in Drug Development
Epoxides are important intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to introduce a reactive handle for further functionalization. While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.
For instance, the glycidyl ether linkage is a common feature in beta-blockers. The synthesis of the beta-blocker Atenolol involves the ring-opening of a substituted phenoxymethyl oxirane with an amine.[7] This highlights the potential of this compound as a precursor for novel pharmaceutical agents.
The chloroethoxy side chain offers an additional point for modification, allowing for the synthesis of dual-functionalized molecules or for tethering to other molecular scaffolds.
The potential biological activities of oxirane-containing compounds are diverse and can include antimicrobial and cytotoxic effects.[7][8] The high reactivity of the epoxide ring allows for covalent modification of biological macromolecules, which can be a mechanism of action for certain therapeutic agents.
The workflow for utilizing such a chemical intermediate in a drug discovery program is outlined below.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive epoxide ring with a chloroalkoxy side chain, allows for the construction of complex molecular architectures. While detailed physicochemical and biological data for this specific compound are limited in publicly available literature, its structural features suggest a range of possible applications, particularly in the synthesis of novel therapeutic agents. Further research into the properties and reactivity of this compound is warranted to fully exploit its synthetic utility.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. (2S)-2-[(2-Chloroethoxy)methyl]oxirane | C5H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 5412-14-6|2-((2-Chloroethoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | 53732-26-6 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloroethoxymethyl)oxirane, a valuable chemical intermediate. The primary synthesis route, based on the Williamson ether synthesis, is detailed below, including a step-by-step experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.
Core Synthesis Pathway: Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-chloroethanol is deprotonated by a strong base to form the 2-chloroethoxide anion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of epichlorohydrin, leading to the displacement of the chloride leaving group and the formation of the desired ether product.
The reaction is typically carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.
Signaling Pathway of the Williamson Ether Synthesis
The logical progression of the Williamson ether synthesis for this compound can be visualized as a multi-step process.
An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chloroethoxymethyl)oxirane is a bifunctional molecule featuring a reactive epoxide ring and a flexible chloroethoxy side chain. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized molecules. The high ring strain of the oxirane moiety dictates its reactivity, primarily through nucleophilic ring-opening reactions. This guide provides a detailed exploration of the reaction mechanisms of this compound, supported by established principles of epoxide chemistry, data from analogous compounds, and detailed experimental considerations.
Core Concepts of this compound Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the three-membered epoxide ring. The significant angle and torsional strain within the oxirane ring make it susceptible to attack by a wide range of nucleophiles, even though the alkoxide is typically a poor leaving group.[1] The reaction mechanism and regioselectivity of the ring-opening are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid or base catalyst.
The 2-chloroethoxymethyl substituent influences the reactivity in two primary ways:
-
Steric Hindrance: The substituent at the C2 position of the oxirane ring creates steric bulk, directing nucleophilic attack to the less hindered C3 position under neutral or basic conditions.
-
Electronic Effects: The electron-withdrawing nature of the chloroethoxy group can have a minor influence on the electron density of the epoxide carbons.
Nucleophilic Ring-Opening Reactions: Mechanism and Regioselectivity
The cornerstone of this compound's utility is its reaction with nucleophiles. These reactions proceed via a backside attack, leading to an inversion of stereochemistry at the site of attack and resulting in trans or anti products.[1]
Base-Catalyzed or Nucleophilic Conditions (SN2 Mechanism)
Under basic or neutral conditions with strong nucleophiles, the ring-opening of this compound follows a concerted SN2 mechanism.[2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, simultaneously breaking the carbon-oxygen bond.
Key Characteristics:
-
Regioselectivity: The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. For this compound, this is the terminal C3 carbon.[1][3] This is a classic example of steric control in an SN2 reaction.
-
Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack.
-
Common Nucleophiles: A wide array of nucleophiles can be employed, including amines, alcohols (as alkoxides), thiols, and carbanions (e.g., Grignard reagents).[1]
The general workflow for a base-catalyzed ring-opening reaction can be visualized as follows:
Caption: Base-catalyzed SN2 ring-opening of this compound.
Acid-Catalyzed Conditions (SN1 and SN2-like Mechanisms)
In the presence of an acid catalyst, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[3] The acid protonates the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the ring carbons.
Key Characteristics:
-
Regioselectivity: The regioselectivity in acid-catalyzed ring-opening is governed by a combination of steric and electronic factors.
-
For primary and secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like).[3]
-
If one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state (SN1-like).[3]
-
-
Stereochemistry: Backside attack is still generally observed, leading to anti-diol products from the opening with water.
The logical flow of an acid-catalyzed ring-opening is depicted below:
Caption: Acid-catalyzed ring-opening mechanism of an epoxide.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from standard methods for synthesizing substituted oxiranes. A plausible and common method is the reaction of epichlorohydrin with 2-chloroethanol in the presence of a base.
A similar synthesis is reported for 2-[(2-ethoxyphenoxy)methyl]oxirane from 2-ethoxyphenol and epichlorohydrin.[4] Another analogous preparation is the synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane from 4-chlorophenol and 2,2-di(chloromethyl)-oxirane.[5]
Experimental Protocols and Data
Due to the limited availability of specific experimental data for this compound, the following sections provide generalized protocols based on well-established procedures for analogous epoxide reactions. Researchers should optimize these conditions for the specific substrate and nucleophile.
General Procedure for Nucleophilic Ring-Opening with Amines
The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in drug discovery.[6][7]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or water), add the amine (1.0-1.2 eq.).
-
The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Expected Product: The major product will be the result of the amine attacking the terminal (C3) carbon of the epoxide, yielding 1-amino-3-(2-chloroethoxy)propan-2-ol derivatives.
| Nucleophile (Amine) | Product | Expected Yield (%) | Reference (Analogous Reactions) |
| Aniline | 1-(phenylamino)-3-(2-chloroethoxy)propan-2-ol | 85-95 | [8] |
| Benzylamine | 1-(benzylamino)-3-(2-chloroethoxy)propan-2-ol | 90-98 | [6] |
| Morpholine | 1-(morpholino)-3-(2-chloroethoxy)propan-2-ol | 92-99 | [6] |
General Procedure for Nucleophilic Ring-Opening with Alcohols (Alkoxides)
The reaction with alcohols, typically under basic conditions to form the more nucleophilic alkoxide, yields β-alkoxy alcohols.
Experimental Protocol:
-
To a solution of the alcohol (used as solvent or in an inert solvent like THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) at 0 °C to form the alkoxide.
-
After stirring for a short period, add this compound (1.0 eq.) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Expected Product: The major product will be the 1-alkoxy-3-(2-chloroethoxy)propan-2-ol, resulting from the attack of the alkoxide on the C3 carbon of the oxirane.
| Nucleophile (Alcohol) | Product | Expected Yield (%) | Reference (Analogous Reactions) |
| Methanol (as methoxide) | 1-methoxy-3-(2-chloroethoxy)propan-2-ol | 80-90 | General epoxide chemistry |
| Ethanol (as ethoxide) | 1-ethoxy-3-(2-chloroethoxy)propan-2-ol | 80-90 | General epoxide chemistry |
| Phenol (as phenoxide) | 1-phenoxy-3-(2-chloroethoxy)propan-2-ol | 75-85 | [9] |
Applications in Drug Development
The ring-opened products of this compound are versatile intermediates in the synthesis of pharmaceuticals. The resulting 1,2-amino alcohols and 1,2-ether alcohols can be further functionalized at the hydroxyl group, the amino/alkoxy group, or the terminal chloride. This allows for the construction of complex molecular architectures with potential biological activity. For example, β-amino alcohols are key structural motifs in many β-blocker drugs used to treat cardiovascular diseases.[3]
The general synthetic utility can be represented by the following workflow:
Caption: Synthetic pathway from this compound to APIs.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of epoxide chemistry. Its reactions are characterized by the nucleophilic ring-opening of the strained oxirane ring. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism with a high degree of regioselectivity, favoring attack at the less substituted carbon. In contrast, acid-catalyzed reactions can proceed through a mechanism with both SN1 and SN2 characteristics. The resulting functionalized products, particularly β-amino alcohols and β-alkoxy alcohols, are important building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients. Further research into the specific reaction kinetics and substrate scope of this compound would be beneficial for its broader application in organic synthesis and drug development.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 2-[(2-ethoxyphenoxy)methyl]oxirane synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Chloroethoxymethyl)oxirane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of confirmed molecular information and predicted spectroscopic values derived from analogous compounds. These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related chemical entities.
Chemical Identity
| Parameter | Value | Source |
| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane | N/A |
| Synonyms | (2S)-2-[(2-Chloroethoxy)methyl]oxirane | N/A |
| CAS Number | 5412-14-6 | N/A |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.8 - 3.6 | m | 4H | -O-CH ₂-CH ₂-Cl |
| ~ 3.7 - 3.4 | m | 2H | Oxirane-CH ₂-O- |
| ~ 3.2 - 3.1 | m | 1H | Oxirane CH |
| ~ 2.8 | dd | 1H | Oxirane CH ₂ (trans) |
| ~ 2.6 | dd | 1H | Oxirane CH ₂ (cis) |
Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 72 | CH₂ | -O-C H₂-CH₂-Cl |
| ~ 71 | CH₂ | Oxirane-C H₂-O- |
| ~ 51 | CH | Oxirane C H |
| ~ 45 | CH₂ | Oxirane C H₂ |
| ~ 43 | CH₂ | -O-CH₂-C H₂-Cl |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 2990 | m | C-H stretch (oxirane ring) |
| ~ 2960 - 2850 | s | C-H stretch (aliphatic) |
| ~ 1250 | s | C-O-C stretch (asymmetric, oxirane ring) |
| ~ 1120 | s | C-O-C stretch (ether) |
| ~ 915 - 830 | m-s | C-O stretch (oxirane ring, symmetric) |
| ~ 750 - 650 | s | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 136/138 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 101 | Moderate | [M - Cl]⁺ |
| 73 | High | [M - CH₂CH₂Cl]⁺ |
| 63/65 | High | [CH₂CH₂Cl]⁺ |
| 43 | High | [C₃H₃O]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
-
Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or via direct infusion.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of 35 to 200 amu.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis of chlorine-containing fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Technical Guide on the Material Safety of 2-(2-Chloroethoxymethyl)oxirane
Section 1: Chemical Identification and Physical Properties
Due to the absence of a dedicated MSDS for the target compound, quantitative physical and chemical properties are not available. For structurally related compounds, a range of properties can be expected.
Table 1: Representative Physical and Chemical Properties of Structurally Similar Compounds
| Property | 2-(Chloromethyl)oxirane | 2-(2-Chloroethoxy)ethanol |
| Molecular Formula | C3H5ClO | C4H9ClO2 |
| Molecular Weight | 92.52 g/mol | 124.57 g/mol |
| Boiling Point | 116-117 °C | 180-182 °C |
| Flash Point | 32 °C | 93 °C |
| Density | 1.183 g/mL at 25 °C | 1.169 g/mL at 25 °C |
Note: This data is for related compounds and may not accurately reflect the properties of 2-(2-Chloroethoxymethyl)oxirane.
Section 2: Hazard Identification and Classification
Based on the functional groups present (oxirane and chloro-ether), this compound is anticipated to be a hazardous substance. The oxirane (epoxide) ring is a known reactive functional group that can react with biological nucleophiles, leading to potential toxicity. The chloro-ether moiety can also contribute to its hazardous properties.
Anticipated GHS Hazard Classification (Inferred):
-
Flammable Liquid: Category 3 or 4[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][3]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: May cause cancer.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[3][4]
Hazard Pictograms (Anticipated):
Caption: Anticipated GHS Hazard Pictograms.
Signal Word (Anticipated): Danger
Hazard Statements (Anticipated):
-
Flammable liquid and vapor.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects.
-
May cause cancer.
-
Toxic to aquatic life with long lasting effects.
Section 3: First-Aid Measures
The following first-aid measures are based on general procedures for handling hazardous oxirane and chloro-ether compounds.[1][6][7]
Table 2: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5] In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.[1]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Section 5: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.[5]
Section 6: Handling and Storage
-
Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][5] Wear appropriate PPE.[1] Keep away from heat, sparks, and open flames.[1] Take precautionary measures against static discharge.[1] Avoid contact with skin, eyes, and clothing.[5]
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Store locked up.[1] Keep away from incompatible materials such as strong oxidizing agents and amines.[1]
Caption: Recommended Handling and Storage Workflow.
Section 7: Exposure Controls and Personal Protection
-
Engineering Controls: A well-ventilated area and the use of a chemical fume hood are essential.[1][5] Eyewash stations and safety showers should be readily available.[1]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.[1][3]
-
Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with an appropriate cartridge.[1]
-
Section 8: Toxicological Information
No specific toxicological data for this compound was found. The information below is based on the toxicological profiles of similar chemicals.
Table 3: Anticipated Toxicological Effects
| Effect | Description |
| Acute Toxicity | Likely harmful by oral, dermal, and inhalation routes.[2] |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[3] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[1][3] |
| Sensitization | May act as a skin sensitizer.[3][4] |
| Mutagenicity | The epoxide ring is a structural alert for mutagenicity. |
| Carcinogenicity | Some epoxides are classified as carcinogenic.[5] |
| Reproductive Toxicity | No data available, but some related compounds have shown reproductive effects. |
| STOT-Single Exposure | May cause respiratory tract irritation.[3] |
| STOT-Repeated Exposure | No data available. |
Section 9: Experimental Protocols (Hypothetical)
As no specific experimental data was found, the following are hypothetical protocols based on standard toxicological assays for a novel chemical with the anticipated hazard profile.
Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of this compound.
-
Methodology:
-
Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 mix).
-
Procedure: The test chemical is incubated with the tester strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to the solvent control.
-
Data Analysis: A dose-related increase in revertant colonies (typically a 2-fold or greater increase over the background) is considered a positive result.
-
Protocol 2: Acute Dermal Irritation/Corrosion Study in Rabbits (OECD 404)
-
Objective: To determine the potential of this compound to cause skin irritation or corrosion.
-
Methodology:
-
Test Animals: Healthy, young adult albino rabbits.
-
Procedure: A small area of the animal's skin is shaved. A 0.5 mL dose of the undiluted test substance is applied to the skin under a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
-
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. docs.micro-measurements.com [docs.micro-measurements.com]
- 4. Page loading... [guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)oxirane (Epichlorohydrin)
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(chloromethyl)oxirane, a colorless liquid with a pungent, garlic-like odor.[1] This compound is an organochlorine and an epoxide, widely used in the synthesis of epoxy resins, plastics, and other chemical products.[2] Due to its reactive nature, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(chloromethyl)oxirane is presented in the table below. This data is essential for understanding its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₃H₅ClO | [1] |
| Molecular Weight | 92.52 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent, garlic-like, or chloroform-like | [1][2] |
| Boiling Point | 117.9 °C | [1] |
| Melting Point | -25.6 °C | [1] |
| Flash Point | 31 °C (93 °F) | [1][3] |
| Density | 1.1750 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 13.8 mm Hg at 21.1 °C | [1] |
| Water Solubility | 6 g/100 mL at 10 °C | [1] |
| Explosive Limits | 3.8-21% (V) | [1] |
Chemical Stability and Reactivity
2-(Chloromethyl)oxirane is considered an unstable compound.[2] Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to ring-opening reactions.[4]
Conditions to Avoid:
-
Heat, Sparks, and Open Flames: The compound is flammable, and its vapors can form explosive mixtures with air at temperatures above 31°C.[1][3]
-
Incompatible Materials: It should be kept separate from strong oxidants, acids, bases, aluminum, zinc, and amines.[1][3]
-
Polymerization: The substance can polymerize when heated or in the presence of strong acids and bases.[3] This polymerization can be exothermic and potentially lead to a violent rupture of the container.[5]
Hazardous Decomposition Products:
-
In the event of a fire, 2-(chloromethyl)oxirane can decompose to produce irritating or toxic fumes and gases, including toxic chloride fumes.[1][3]
Recommended Storage Conditions
Proper storage is critical to maintain the quality of 2-(chloromethyl)oxirane and to prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool, dry place.[1][6] Some sources recommend refrigeration (+4°C) or storing below +30°C.[1][2] | To minimize vapor pressure and reduce the risk of polymerization. | [1][2][6] |
| Ventilation | Store in a well-ventilated place. | To prevent the accumulation of flammable and toxic vapors. | [1][6][7] |
| Container | Keep container tightly closed.[1][6][7] Use unbreakable packaging; if breakable, place it inside a closed, unbreakable container.[3] | To prevent leakage and contamination. | [1][3][6][7] |
| Segregation | Fireproof storage is recommended.[1][3] Separate from strong oxidants, acids, bases, aluminum, zinc, amines, and foodstuffs.[1][3] | To avoid violent reactions and contamination. | [1][3] |
| Inert Atmosphere | For long-term storage or to maintain high purity, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential reactions with air or moisture. |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety precautions must be followed when handling 2-(chloromethyl)oxirane.
Engineering Controls:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[6]
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mists.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Use only non-sparking tools.[7]
-
Take precautionary measures against static discharge.[7]
-
Wash hands thoroughly after handling.[7]
Experimental Protocols
While specific experimental protocols for the stability testing of 2-(chloromethyl)oxirane were not detailed in the provided search results, a general approach to evaluating the stability of reactive chemical compounds can be outlined. Such studies are crucial for determining shelf-life and safe handling procedures.
Typical Stability Testing Protocol:
-
Sample Preparation:
-
Procure a high-purity sample of 2-(chloromethyl)oxirane.
-
Characterize the initial purity using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Prepare samples in appropriate, sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
-
Storage Conditions:
-
Store samples under a matrix of controlled conditions, including:
-
Temperature: e.g., Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Accelerated (e.g., 40 °C).
-
Humidity: e.g., Low (e.g., <30% RH) and High (e.g., >75% RH).
-
Light Exposure: e.g., Protected from light and exposed to UV/Vis light.
-
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Analytical Methods:
-
At each time point, analyze the samples for:
-
Purity: Using GC or HPLC to quantify the parent compound and any degradation products.
-
Appearance: Visual inspection for color change or precipitate formation.
-
Non-Volatile Residue: To detect the formation of polymeric materials.
-
Water Content: Using Karl Fischer titration, as water can promote hydrolysis.
-
-
-
Data Analysis:
-
Plot the concentration of 2-(chloromethyl)oxirane as a function of time for each storage condition.
-
Determine the degradation rate and identify the major degradation products.
-
Establish the shelf-life based on the time it takes for the purity to fall below a specified limit (e.g., 95%).
-
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling and storage of 2-(chloromethyl)oxirane.
Caption: Decision tree for the safe storage of 2-(chloromethyl)oxirane.
Caption: Workflow for handling 2-(chloromethyl)oxirane safely.
References
- 1. echemi.com [echemi.com]
- 2. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 3. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Solubility Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(2-Chloroethoxymethyl)oxirane
This compound is an organic compound featuring a reactive oxirane (epoxide) ring, an ether linkage, and a chloroalkyl group. Its multifunctional structure makes it a potential intermediate in various chemical syntheses. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development, particularly in fields requiring precise control over reaction media and conditions.
Physicochemical Properties (Predicted and from Analogues)
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₅H₉ClO₂ | - |
| Molecular Weight | 136.58 g/mol | - |
| Appearance | Expected to be a colorless liquid. | Based on similar oxirane derivatives like (chloromethyl)oxirane.[1] |
| Boiling Point | Estimated to be in the range of 180-220 °C. | Higher than (chloromethyl)oxirane (117.9 °C) due to increased molecular weight.[1] |
| Density | Expected to be ~1.1-1.2 g/cm³. | Similar to (chloromethyl)oxirane (1.1812 g/cm³).[1] |
| Key Structural Features | Oxirane ring (polar, H-bond acceptor), Ether linkage (polar, H-bond acceptor), Chloroalkyl group (increases lipophilicity). | - |
Predicted Solubility Profile
A quantitative, experimentally-derived solubility profile for this compound is not available in peer-reviewed journals or chemical databases. However, a qualitative assessment can be made based on the principle of "like dissolves like," by analyzing its structural components.
The molecule possesses both polar (oxirane ring, ether oxygen) and nonpolar (alkyl chain, chlorine atom) characteristics, suggesting it will be soluble in a range of solvents.
Table of Predicted Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The oxirane and ether oxygens can act as hydrogen bond acceptors. Solubility in water is likely limited but significant, analogous to (chloromethyl)oxirane's 7% solubility.[1] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Miscible | These solvents can engage in dipole-dipole interactions with the polar ether and oxirane groups without the steric hindrance of hydrogen bonding networks. |
| Nonpolar / Weakly Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane | Soluble | The chloroalkyl and ethylene backbone contribute to van der Waals interactions, promoting solubility in nonpolar and weakly polar organic solvents. |
A logical workflow for predicting the solubility of a novel compound like this compound is visualized below.
Caption: Logical workflow for predicting compound solubility based on structural analysis.
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental protocol is required. The OECD Guideline 105 (Shake-Flask Method) is a widely accepted approach for determining water solubility and can be adapted for organic solvents.[2]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solute) of known purity.
-
Selected solvents (e.g., water, ethanol, toluene) of high purity.
-
Analytical balance.
-
Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C).
-
Glass flasks with airtight stoppers.
-
Centrifuge with temperature control.
-
Syringes and filters (e.g., 0.45 µm PTFE or appropriate material).
-
Calibrated glassware (pipettes, volumetric flasks).
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid/liquid phase ensures that saturation is achieved.[3]
-
Seal the flasks and place them in the thermostatic shaker.
-
Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. Preliminary tests are recommended to determine the time to equilibrium (e.g., agitate for 24 hours, measure concentration, then agitate for another 24 hours and re-measure to ensure the value is stable).[3]
-
-
Phase Separation:
-
After equilibrium is reached, cease agitation and allow the mixture to stand in the temperature-controlled bath for at least 24 hours to allow for the separation of undissolved solute.
-
To ensure complete separation of the excess solute without altering the equilibrium, centrifuge the samples at the same temperature.[2]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Prepare a series of standard solutions of the solute at known concentrations.
-
Analyze both the standards and the saturated sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of the solute in the saturated solution.
-
-
Data Reporting:
-
Express the solubility as mass per volume (e.g., g/100 mL or mg/L) or in molar units (mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The following diagram illustrates this experimental workflow.
Caption: Standard experimental workflow for determining solubility (Shake-Flask Method).
Conclusion
While specific experimental data on the solubility of this compound is currently lacking in the public domain, its chemical structure provides a solid basis for predicting its behavior. It is expected to be soluble in a wide array of common organic solvents and moderately soluble in polar protic solvents like water. For drug development and process chemistry applications where precise quantitative data is essential, the standardized shake-flask method detailed in this guide provides a robust framework for its empirical determination.
References
2-(2-Chloroethoxymethyl)oxirane molecular weight and formula
A Technical Summary of 2-(2-Chloroethoxymethyl)oxirane
This document provides the molecular formula and molecular weight for the chemical compound this compound, a substance of interest to researchers and professionals in the fields of drug development and chemical synthesis.
Core Molecular Data
The fundamental chemical properties of this compound have been determined and are summarized below. These data points are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₅H₉ClO₂[1] |
| Molecular Weight | 136.58 g/mol [1] |
Note: The data presented corresponds to the (R)-enantiomer of the molecule. The molecular formula and weight are identical for the (S)-enantiomer and the racemic mixture.[1]
Experimental Protocols and Visualizations
The user's request included a provision for detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows using the DOT language. For the specific scope of providing the molecular weight and formula of a chemical compound, these requirements are not applicable. The determination of a molecule's formula and weight is a fundamental aspect of its identity, established through techniques such as mass spectrometry and elemental analysis, rather than a multi-step experimental workflow or a biological signaling pathway that would necessitate such a diagram.
References
Technical Guide: Physical and Chemical Hazards of 2-(2-Chloroethoxymethyl)oxirane
Executive Summary
2-(2-Chloroethoxymethyl)oxirane is a molecule that combines two reactive functional groups: an epoxide (oxirane) ring and a chloroalkyl ether side chain. Due to this structure, it is predicted to exhibit significant physical and chemical hazards. This document provides an in-depth overview of these potential hazards, drawing on data from analogous compounds to inform on safety protocols, handling procedures, and necessary precautions for researchers, scientists, and professionals in drug development. All quantitative data presented are estimations based on these related chemical classes and should be interpreted with caution.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound have not been extensively documented. The following table summarizes expected properties based on its structure and comparison with similar low molecular weight ethers and epoxides.
| Property | Predicted Value/Information |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Appearance | Expected to be a colorless liquid |
| Odor | Likely to have a characteristic ether-like or sharp odor |
| Boiling Point | Estimated to be in the range of 150-200 °C |
| Flash Point | Expected to be combustible |
| Solubility | Likely to be slightly soluble in water, with good solubility in organic solvents |
| Vapor Pressure | Expected to have a relatively low vapor pressure at room temperature |
Anticipated Health and Safety Hazards
Based on its structural moieties, this compound is anticipated to be a hazardous substance. The hazards are predicted by considering the well-documented toxicities of glycidyl ethers and chloroalkyl ethers[1][2][3].
Chemical Hazards
The primary chemical hazard stems from the high reactivity of the epoxide ring. Epoxides are electrophilic and can react with nucleophiles, including water, alcohols, and biological macromolecules like DNA and proteins. This reactivity is the basis for much of the toxicological concern. The chloroalkyl ether group is also a known alkylating agent, a class of compounds often associated with carcinogenicity[2][3].
Health Hazards
The anticipated health hazards are significant and are summarized in the GHS classification table below. These classifications are inferred from the hazards of related compounds.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 (Predicted) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 (Predicted) | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 1 (Predicted) | H318: Causes serious eye damage |
| Respiratory or Skin Sensitization | Category 1 (Predicted) | H317: May cause an allergic skin reaction[4] |
| Germ Cell Mutagenicity | Category 2 (Predicted) | H341: Suspected of causing genetic defects[5] |
| Carcinogenicity | Category 1B/2 (Predicted) | H350/H351: May cause cancer[1][2][3] |
| Reproductive Toxicity | Category 2 (Predicted) | H361: Suspected of damaging fertility or the unborn child[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | H335: May cause respiratory irritation[6] |
Dermal contact is a primary route of exposure for glycidyl ethers and can lead to systemic effects in addition to local irritation and sensitization[1]. Chloroalkyl ethers are recognized as strong alkylating agents and are considered human carcinogens[2].
Experimental Protocols for Hazard Assessment
Given the lack of specific data for this compound, a comprehensive hazard assessment would require conducting a suite of toxicological studies. The following are general protocols for key experiments.
In Vitro Mutagenicity (Ames Test)
-
Objective: To assess the potential of the compound to induce mutations in DNA.
-
Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used. The bacteria are exposed to varying concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
Acute Dermal Toxicity (OECD Test Guideline 402)
-
Objective: To determine the short-term toxic effects of dermal exposure.
-
Methodology: The test substance is applied to a small, shaved area of the skin of laboratory animals (typically rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality for up to 14 days. This study provides an LD50 (lethal dose for 50% of the test population) value.
Skin Sensitization (Local Lymph Node Assay - LLNA; OECD Test Guideline 429)
-
Objective: To determine the potential of the compound to cause allergic contact dermatitis.
-
Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a solution containing radiolabeled thymidine is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radiolabeled thymidine, indicating lymphocyte proliferation, is measured. A stimulation index is calculated to determine the sensitizing potential.
Visualizations
Logical Workflow for Handling Uncharacterized Compounds
Caption: Workflow for handling a compound with limited hazard data.
Signaling Pathway of a Potential Carcinogen
Caption: A generalized pathway from exposure to potential carcinogenesis.
Handling and Safety Precautions
Due to the predicted hazards, stringent safety measures are imperative when handling this compound.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. For procedures with a higher risk of aerosol generation, a glove box may be necessary.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Spill and Emergency Procedures:
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
-
Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.
Conclusion
While specific experimental data on the physical and chemical hazards of this compound is currently lacking, its chemical structure strongly suggests that it should be handled as a hazardous substance. By drawing parallels with glycidyl ethers and chloroalkyl ethers, it is prudent to assume this compound is a skin and eye irritant, a skin sensitizer, and a potential mutagen, carcinogen, and reproductive toxicant. All personnel must use stringent engineering controls and personal protective equipment. It is highly recommended that comprehensive toxicological testing be performed to fully characterize the hazard profile of this compound before it is used on a larger scale.
References
An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane
Chemical Identity and Properties
2-(2-Chloroethoxymethyl)oxirane, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring an oxirane (epoxide) ring and a chloroethoxy functional group. The presence of the strained epoxide ring makes it a reactive intermediate, susceptible to ring-opening reactions with a variety of nucleophiles.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound, estimated from data for structurally similar compounds such as 2-(ethoxymethyl)oxirane and 2-(chloromethyl)oxirane (epichlorohydrin)[1][2][3][4][5][6].
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₅H₉ClO₂ | - | - |
| Molecular Weight | 136.58 | g/mol | - |
| Appearance | Colorless liquid | - | Predicted based on similar small oxirane derivatives. |
| Boiling Point | ~150-170 | °C | Estimated based on the boiling points of related glycidyl ethers, likely requiring vacuum distillation to prevent decomposition. |
| Density | ~1.1-1.2 | g/cm³ | Estimated based on the density of similar chlorinated ethers. |
| Solubility | Moderately soluble in water, soluble in most organic solvents. | - | The ether linkage and chloro group will influence water solubility. |
| CAS Number | Not assigned | - | As of the latest search, a specific CAS number for this compound has not been identified. |
Synthesis of this compound
A plausible and well-documented synthetic route to this compound involves the Williamson ether synthesis, reacting epichlorohydrin with 2-chloroethanol in the presence of a base[7][8]. This method is a standard procedure for the preparation of glycidyl ethers[9].
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium hydroxide (or other suitable base)
-
Anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroethanol in an excess of the chosen anhydrous solvent.
-
Base Addition: Slowly add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Epichlorohydrin Addition: Once the base has been added, add epichlorohydrin dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to prevent an excessive temperature increase.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated salt (e.g., sodium chloride).
-
Extraction: Transfer the filtrate to a separatory funnel and wash it with deionized water to remove any remaining base and salt. Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Drying and Solvent Removal: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain this compound.
Reaction Pathway Diagram:
Caption: Synthetic pathway for this compound.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to ring-opening. This reactivity makes it a valuable building block in organic synthesis.
Signaling Pathway Interaction (Hypothetical):
In a biological context, electrophilic compounds like epoxides can interact with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This can lead to covalent modification and modulation of protein function. A hypothetical signaling pathway interaction is depicted below.
Caption: Hypothetical interaction with a target protein.
Potential Applications:
-
Drug Development: As a bifunctional molecule, it can be used as a linker to conjugate different molecular entities or as a reactive probe to identify and study the function of specific proteins.
-
Polymer Chemistry: The epoxide group can participate in ring-opening polymerization to form polyethers. The chloroethyl group can be further functionalized to introduce specific properties to the polymer.
-
Crosslinking Agent: The ability of the epoxide to react with various functional groups makes it a potential crosslinking agent for polymers, enhancing their mechanical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the safety precautions for similar reactive epoxides and chlorinated hydrocarbons[13][14][15][16][17][18][19].
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Identification (Predicted):
Based on analogous compounds, this compound is predicted to be:
-
A skin and eye irritant.
-
Harmful if swallowed or inhaled.
-
A potential sensitizer.
Conclusion
This compound is a promising but currently under-documented chemical entity. Based on the established chemistry of related compounds, it is predicted to be a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical research. The synthetic route via the Williamson ether synthesis of epichlorohydrin and 2-chloroethanol provides a clear path for its preparation. Due to its predicted reactivity and potential hazards, appropriate safety measures must be strictly followed during its synthesis and handling. Further experimental investigation is warranted to fully characterize its properties and explore its applications.
References
- 1. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Oxirane, (ethoxymethyl)- (CAS 4016-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 5. 2-(ETHOXYMETHYL)OXIRANE | CAS [matrix-fine-chemicals.com]
- 6. 2-(ethoxymethyl)oxirane [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. 2-[(2-ethoxyphenoxy)methyl]oxirane synthesis - chemicalbook [chemicalbook.com]
- 9. sacheminc.com [sacheminc.com]
- 10. chemcess.com [chemcess.com]
- 11. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Page loading... [wap.guidechem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. docs.micro-measurements.com [docs.micro-measurements.com]
- 19. nj.gov [nj.gov]
An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(2-Chloroethoxymethyl)oxirane, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. Due to a lack of specific historical records on its initial discovery, this document focuses on the compound's synthesis, physicochemical properties, and its potential applications as an intermediate in the preparation of more complex molecules.
Introduction
This compound, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring both an epoxide ring and a chloroalkyl ether moiety. This combination of reactive functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of a flexible, oxygen-containing linker that also possesses a site for nucleophilic substitution. While the specific historical details of its first synthesis are not well-documented in readily available literature, its preparation falls under the well-established methodologies for the synthesis of glycidyl ethers.
Physicochemical Properties and Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5412-14-6 | N/A |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | N/A |
| Boiling Point | Not precisely documented | N/A |
| Solubility | Soluble in common organic solvents (predicted) | N/A |
Note: Some physical properties are not extensively documented and are predicted based on the behavior of structurally similar compounds.
Synthesis of this compound
The primary route for the synthesis of this compound is through the Williamson ether synthesis, reacting 2-chloroethanol with epichlorohydrin. This reaction is typically carried out under basic conditions, often with the aid of a phase-transfer catalyst to improve reaction rates and yields.
General Reaction Scheme
The synthesis proceeds in two conceptual steps: the deprotonation of 2-chloroethanol to form an alkoxide, followed by the nucleophilic attack of the alkoxide on epichlorohydrin, leading to the formation of the glycidyl ether and displacement of the chloride from epichlorohydrin.
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for glycidyl ether synthesis.[2][3]
Materials:
-
2-Chloroethanol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous organic solvent (e.g., toluene or dichloromethane, though solvent-free conditions are also reported)[2]
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: 2-Chloroethanol (1.0 equivalent) and the phase-transfer catalyst (e.g., 0.02-0.05 equivalents of TBAB) are charged into the flask. If a solvent is used, it is added at this stage.
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) is added dropwise to the stirred mixture. The temperature is typically maintained between 25-40°C. An exothermic reaction may be observed.
-
Epichlorohydrin Addition: After the base addition, epichlorohydrin (1.0-1.2 equivalents) is added dropwise from the dropping funnel, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction is stirred vigorously for several hours (typically 4-24 hours) at a controlled temperature (e.g., 40-60°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added to dissolve the inorganic salts. The organic layer is separated. If a solvent was used, the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
-
Introduction of a Hydrophilic Linker: The ethoxymethyl portion of the molecule can be incorporated into a larger structure to introduce a flexible, hydrophilic spacer.
-
Reactive Handle for Further Functionalization: The terminal chloride provides a site for nucleophilic substitution, allowing for the attachment of various functional groups such as amines, azides, or thiols.
-
Epoxide Ring Opening: The oxirane ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate 1,2-aminoalcohols, 1,2-diols, or other functionalized structures, which are common motifs in drug molecules.
The following diagram illustrates the potential synthetic pathways utilizing this compound.
Caption: Potential reaction pathways for this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug development. While its specific discovery and history are not prominently documented, its synthesis is readily achievable through established methods for glycidyl ether formation. The presence of two distinct reactive sites, the epoxide and the alkyl chloride, allows for a wide range of chemical transformations, making it a versatile tool for the construction of complex molecular architectures. Further research into the applications of this compound could unveil novel synthetic routes to important pharmaceutical agents and other functional materials.
References
An In-depth Technical Guide to the Structural Analysis of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxymethyl)oxirane is a bifunctional organic molecule featuring a reactive epoxide ring and a chloroethoxy side chain. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, rendering the compound a valuable synthetic intermediate.[1][2] The presence of the chloroethyl ether moiety introduces additional reactivity and potential for metabolic activation, making its structural and toxicological analysis critical, particularly in the context of drug development and chemical safety.[3] Epoxide-containing molecules are found in numerous natural products and active pharmaceutical ingredients, where their reactivity can be harnessed for therapeutic effect or may contribute to toxicity.[4][5] This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, predictive spectroscopic data, detailed experimental protocols for its characterization, and an analysis of its chemical reactivity and potential biological implications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane |
| Canonical SMILES | C1OC1COCCCl |
| Appearance (Predicted) | Colorless liquid |
| Boiling Point (Predicted) | ~180-200 °C |
| Solubility (Predicted) | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate), sparingly soluble in water. |
Spectroscopic Analysis (Predictive)
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on its chemical structure and known spectroscopic trends for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 | dd | 1H | Oxirane CH₂ (a) |
| ~ 2.8 | dd | 1H | Oxirane CH₂ (b) |
| ~ 3.1 | m | 1H | Oxirane CH |
| ~ 3.5 | m | 2H | -O-CH₂-C (oxirane) |
| ~ 3.7 | t | 2H | -O-CH₂-CH₂-Cl |
| ~ 3.8 | t | 2H | -CH₂-Cl |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 42 | -CH₂-Cl |
| ~ 44 | Oxirane CH₂ |
| ~ 51 | Oxirane CH |
| ~ 70 | -O-CH₂-CH₂-Cl |
| ~ 72 | -O-CH₂-C (oxirane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Fragmentation Pattern (Electron Ionization - EI)
| m/z | Predicted Fragment Ion |
| 136 | [M]⁺ (Molecular ion) |
| 101 | [M - Cl]⁺ |
| 93 | [M - CH₂Cl]⁺ |
| 75 | [M - OCH₂CH₂Cl]⁺ |
| 63 | [CH₂CH₂Cl]⁺ |
| 57 | [C₃H₅O]⁺ (oxiranylmethyl cation) |
| 43 | [C₂H₃O]⁺ |
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-2950 | Medium | C-H stretch (aliphatic) |
| ~ 1250 | Strong | Asymmetric C-O-C stretch (epoxide ring) |
| ~ 1100 | Strong | C-O-C stretch (ether) |
| ~ 950-810 | Strong | Asymmetric C-O-C stretch (epoxide ring breathing) |
| ~ 880-750 | Strong | Symmetric C-O-C stretch (epoxide ring breathing) |
| ~ 750-650 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol: Intramolecular Williamson Ether Synthesis
This protocol describes a plausible synthesis route from a readily available starting material.
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of 1-(allyloxy)-2-chloroethane (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Halohydrin Formation: N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Epoxidation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of sodium hydroxide (2 equivalents) in water is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup: The reaction mixture is diluted with water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Structural Characterization Protocols
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.
-
¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Standard parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a 5-second relaxation delay, and 1024 scans are typically used.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in dichloromethane.
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program is initiated at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is extracted, and the fragmentation pattern is analyzed to confirm the molecular weight and structural fragments.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
FTIR Acquisition: The spectrum is recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Reactivity and Potential Biological Implications
The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. The ring strain makes the carbon atoms of the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.[2] This reactivity is a key consideration in its potential applications and toxicological profile.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Epoxides: Developability as active pharmaceutical ingredients and biochemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epoxide-containing-molecules-a-good-or-a-bad-drug-design-approach - Ask this paper | Bohrium [bohrium.com]
Potential Research Areas for 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chloroethoxymethyl)oxirane, a bifunctional molecule featuring a reactive epoxide ring and a chloroethoxy side chain, presents a compelling scaffold for diverse applications in medicinal chemistry and materials science. Its inherent reactivity, governed by the strained oxirane ring, allows for a multitude of chemical transformations, making it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of potential research areas for this compound, including its synthesis, chemical properties, and prospective applications. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate further investigation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and biological potential of this intriguing molecule.
Introduction
Epoxides, or oxiranes, are a class of three-membered cyclic ethers characterized by high ring strain, which renders them susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity makes them invaluable intermediates in organic synthesis. This compound (CAS No. 5412-14-6) is a noteworthy derivative that combines the electrophilic nature of the epoxide with a functionalized side chain containing a chlorine atom, offering a secondary site for chemical modification. This dual functionality opens up avenues for the construction of complex molecular architectures, including potential pharmaceutical agents and specialized polymers.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and data on analogous compounds.
| Property | Predicted/Inferred Value |
| CAS Number | 5412-14-6[1] |
| Molecular Formula | C₅H₉ClO₂[1][2] |
| Molecular Weight | 136.58 g/mol [1][2] |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure |
| Solubility | Likely soluble in a wide range of organic solvents (e.g., acetone, chloroform, ethers) and sparingly soluble in water |
| Reactivity | The epoxide ring is highly susceptible to nucleophilic attack. The chloroethyl group can undergo nucleophilic substitution. |
Potential Synthesis Pathways
The synthesis of this compound can be achieved through the well-established method of glycidyl ether formation, which involves the reaction of an alcohol with an epihalohydrin.[3][4][5]
Williamson Ether Synthesis Approach
A primary route involves the reaction of 2-chloroethanol with epichlorohydrin in the presence of a base and potentially a phase-transfer catalyst.[4]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for glycidyl ether synthesis.[4][5]
Materials:
-
2-Chloroethanol
-
Epichlorohydrin
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous solvent (e.g., toluene or solvent-free)[4]
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a stirred solution of 2-chloroethanol (1 equivalent) and a catalytic amount of phase-transfer catalyst in an appropriate solvent (or neat), add epichlorohydrin (1.1-1.5 equivalents).
-
Slowly add powdered sodium hydroxide or a 50% aqueous solution (1.1-1.5 equivalents) to the mixture, maintaining the temperature between 25-50°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at the same temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Potential Research Areas and Applications
The bifunctional nature of this compound makes it a valuable precursor for a variety of research applications.
Drug Discovery and Medicinal Chemistry
-
Scaffold for Novel Heterocycles: The epoxide ring can be opened by various nucleophiles (amines, thiols, alcohols) to generate a diverse library of substituted 1,2-amino alcohols, thioethers, and ethers. The resulting secondary alcohol can then be used for further functionalization. The chloroethyl group offers a handle for subsequent cyclization reactions to form morpholine or other heterocyclic rings, which are common motifs in bioactive molecules.
Caption: Pathway to morpholine derivatives.
-
Linker for Bioconjugation: The epoxide can react with nucleophilic residues on biomolecules (e.g., lysine, cysteine) under mild conditions. The chloroethyl group can be converted to other functionalities (e.g., azide, alkyne) for click chemistry applications, making it a potential linker for attaching payloads to antibodies or other targeting moieties.
Polymer and Materials Science
-
Monomer for Functional Polymers: The epoxide functionality allows for ring-opening polymerization to create polyethers with pendant chloroethoxy groups. These side chains can be subsequently modified to introduce specific properties to the polymer, such as hydrophilicity, cross-linking capabilities, or flame retardancy.
-
Cross-linking Agent: The bifunctionality of the molecule allows it to act as a cross-linker for resins and polymers containing nucleophilic groups, potentially enhancing their mechanical and thermal properties.
Potential Biological Activity and Toxicology (Inferred)
-
Alkylation and Genotoxicity: Epoxides are known alkylating agents and are often associated with mutagenic and carcinogenic effects due to their ability to react with DNA.
-
Toxicity of Metabolites: In vivo, the molecule could be hydrolyzed to form 2-chloroethanol and a diol. 2-Chloroethanol is a known toxic substance.[6]
-
Irritation: Like many epoxides, it is likely to be an irritant to the skin, eyes, and respiratory tract.
A thorough toxicological assessment is crucial before any large-scale synthesis or application.
Conclusion
This compound is a promising yet underexplored chemical entity with significant potential as a versatile building block in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and its dual reactivity make it an attractive target for further investigation. The proposed research areas outlined in this guide are intended to stimulate further exploration into the chemistry and applications of this molecule, with the ultimate goal of unlocking its full potential in the development of novel drugs and advanced materials. Researchers should proceed with appropriate safety precautions due to the inferred toxicological profile of this compound.
References
- 1. 5412-14-6|2-((2-Chloroethoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 4. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 5. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. chemcess.com [chemcess.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Chloroethoxymethyl)oxirane from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2-(2-Chloroethoxymethyl)oxirane is a bifunctional organic compound containing both an epoxide ring and a chloroalkyl ether moiety. This structure makes it a valuable intermediate and building block in organic synthesis. The reactive oxirane ring can be opened by various nucleophiles, while the chloro group provides a site for further functionalization. These characteristics allow for the introduction of a 2-(2-chloroethoxy)methyl group into a range of molecules, which is of interest in the development of pharmaceuticals, agrochemicals, and specialty polymers. The synthesis from readily available epichlorohydrin and 2-chloroethanol provides a direct route to this versatile synthon. The most common synthetic approach is analogous to the Williamson ether synthesis, followed by an intramolecular cyclization to form the epoxide, often facilitated by a phase-transfer catalyst for improved efficiency.[1][2]
Overall Reaction Scheme
The synthesis proceeds via the reaction of 2-chloroethanol with epichlorohydrin under basic conditions, typically utilizing a phase-transfer catalyst to facilitate the reaction between the alcohol and the epoxide.
Reactants:
-
Epichlorohydrin (2-(chloromethyl)oxirane)
-
2-Chloroethanol
Reagents:
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (Optional, can be performed solvent-free)
Reaction: HOCH₂CH₂Cl + CH₂(O)CHCH₂Cl → ClCH₂CH₂OCH₂CH(O)CH₂ + HCl
Experimental Protocols
This protocol describes a solvent-free synthesis of this compound using a phase-transfer catalyst, adapted from general methods for glycidyl ether synthesis.[1][2]
Materials:
-
2-Chloroethanol (Reagent Grade)
-
Epichlorohydrin (≥99%)
-
Sodium Hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (≥98%)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Equipment:
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloroethanol (1.0 mol equivalent).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 0.02-0.05 mol equivalent).
-
-
Addition of Base and Epichlorohydrin:
-
Begin stirring the mixture.
-
Carefully add powdered sodium hydroxide (1.1-1.5 mol equivalent).
-
Attach a dropping funnel containing epichlorohydrin (1.0-1.2 mol equivalent).
-
Add the epichlorohydrin dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and maintained, for example, between 40-60°C.[3] Cooling with a water bath may be necessary.
-
-
Reaction:
-
After the addition of epichlorohydrin is complete, continue to stir the mixture at the set temperature (e.g., 50°C) for several hours (e.g., 3-5 hours) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (NaCl) has formed, it can be removed by filtration.[2]
-
If an aqueous solution of NaOH was used, transfer the mixture to a separatory funnel. Add deionized water and an organic solvent (e.g., diethyl ether) to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Data Presentation
The following tables summarize typical reaction parameters and yields for analogous glycidyl ether syntheses, which can be used as a starting point for the optimization of the synthesis of this compound.
Table 1: Reactant Molar Ratios for Glycidyl Ether Synthesis
| Reactant/Reagent | Molar Ratio (relative to Alcohol) | Reference |
| Epichlorohydrin | 1.0 - 4.0 | [1] |
| Alkali Metal Hydroxide (e.g., NaOH) | 0.7 - 3.0 | [1] |
| Phase-Transfer Catalyst (e.g., TBAB) | 0.02 - 0.05 | [1] |
Table 2: Reaction Conditions and Reported Yields for Analogous Glycidyl Ethers
| Alcohol Used | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Octanol | NaOH / TBAB (Solvent-free) | 38 - 42 | 3 | 92.0 | |
| Octadecanol | NaOH / TBAB (Solvent-free) | Not specified | 3 | 91.7 | |
| Fatty Alcohols | NaOH / TBAB (Solvent-free) | 40 - 70 | 3 | >75 | [2] |
| Oleyl Alcohol | NaOH / TBAB in n-hexane | 60 | 3 - 4 | High (not quantified) | [3] |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.
References
Application Notes and Protocols for the Polymerization of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers derived from 2-(2-Chloroethoxymethyl)oxirane, a functionalized epoxide monomer. The resulting polymer, poly(this compound), possesses a reactive pendant chloroethyl ether group, making it a versatile platform for further chemical modification and conjugation, with potential applications in drug delivery, biomaterials, and nanotechnology.
Introduction
This compound is a valuable monomer for the synthesis of functional polyethers. The presence of the chloroethyl group in the side chain allows for post-polymerization modification, enabling the introduction of various functionalities. Cationic ring-opening polymerization (CROP) is the most common and effective method for the polymerization of substituted oxiranes, including those with functional groups. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Polymerization Mechanism
The cationic ring-opening polymerization of this compound typically proceeds via a nucleophilic attack of the monomer on a growing cationic polymer chain end. The process is initiated by a cationic species, often generated from a protic acid or a Lewis acid in the presence of a proton source.
Key Applications
The utility of poly(this compound) stems from the reactivity of the pendant chloroethyl group. This group can serve as an electrophilic site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including:
-
Targeting Ligands: For cell-specific drug delivery.
-
Therapeutic Agents: Creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Imaging Agents: For diagnostic applications.
-
Crosslinking Agents: To form hydrogels and other crosslinked networks.
Experimental Protocols
Below are detailed protocols for the synthesis of poly(this compound) via cationic ring-opening polymerization.
Protocol 1: Cationic Ring-Opening Polymerization using a Lewis Acid Initiator
This protocol describes a typical procedure for the polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as a Lewis acid initiator.
Materials:
-
This compound (monomer), freshly distilled
-
Boron Trifluoride Etherate (BF₃·OEt₂) (initiator)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Diethyl ether (precipitating solvent)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other dry glassware
Procedure:
-
Monomer and Solvent Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Freshly distill the this compound monomer and anhydrous dichloromethane.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane.
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath. Add the calculated amount of BF₃·OEt₂ initiator dropwise via a syringe while stirring.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at the set temperature. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion using ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator residues. Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the cationic ring-opening polymerization of this compound using BF₃·OEt₂.
| Parameter | Value |
| Monomer Concentration | 1.0 - 3.0 M |
| [Monomer]/[Initiator] Ratio | 50 - 500 |
| Reaction Temperature | -20 °C to 25 °C |
| Reaction Time | 2 - 24 hours |
| Expected Mn ( g/mol ) | 5,000 - 50,000 |
| Expected PDI | 1.1 - 1.5 |
Visualizations
Experimental Workflow for CROP
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization of an oxirane.
Post-Polymerization Modification
The pendant chloroethyl groups of poly(this compound) are amenable to nucleophilic substitution reactions. A general protocol for modification is provided below.
Protocol 2: Azidation of Poly(this compound)
This protocol describes the conversion of the chloroethyl groups to azidoethyl groups, which are useful for "click" chemistry reactions.
Materials:
-
Poly(this compound)
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with condenser
Procedure:
-
Reaction Setup: Dissolve the poly(this compound) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add an excess of sodium azide (e.g., 3-5 equivalents per chloroethyl group) to the polymer solution.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of deionized water.
-
Isolation and Drying: Collect the polymer by filtration, wash thoroughly with water to remove residual salts, and then dry under vacuum.
-
Characterization: Confirm the successful conversion by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C-Cl stretch and appearance of the azide N≡N stretch around 2100 cm⁻¹) and ¹H NMR spectroscopy.
Quantitative Data for Post-Polymerization Modification
| Parameter | Value |
| Polymer Concentration | 5 - 10 % (w/v) in DMF |
| [NaN₃]/[-CH₂Cl] Ratio | 3:1 to 5:1 |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 24 - 48 hours |
| Expected Conversion | > 95% |
Safety Considerations
-
This compound is a reactive epoxide and should be handled with care in a well-ventilated fume hood.
-
Lewis acid initiators such as BF₃·OEt₂ are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment and follow safety guidelines for its use and disposal.
These protocols and notes provide a foundational guide for researchers interested in the synthesis and application of polymers from this compound. The versatility of this monomer and its resulting polymer opens up numerous possibilities for the development of advanced materials for biomedical and other high-technology fields.
Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxymethyl)oxirane is a versatile bifunctional building block in organic synthesis, prized for its dual reactivity. It incorporates a reactive epoxide ring susceptible to nucleophilic attack and a chloroethoxy moiety that can participate in further transformations. This unique combination makes it a valuable precursor for the synthesis of a diverse range of molecules, particularly acyclic nucleoside analogues with potential antiviral activity. The strained three-membered oxirane ring readily opens upon reaction with various nucleophiles, while the chlorine atom provides a handle for subsequent functionalization or cyclization reactions.
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as an electrophile for the introduction of a 2-hydroxyethoxymethyl group to a variety of nucleophiles. This is particularly relevant in the field of medicinal chemistry for the synthesis of acyclic nucleoside analogues, which are an important class of antiviral drugs.
Synthesis of Acyclic Nucleoside Analogues
Acyclic nucleoside analogues mimic natural nucleosides but lack the rigid carbohydrate ring. This structural modification can lead to compounds that are recognized by viral enzymes but not by host cell enzymes, resulting in selective antiviral activity. This compound serves as a key reagent for the N-alkylation of nucleobases such as uracil, thymine, cytosine, adenine, and guanine.
The general reaction scheme involves the nucleophilic attack of the deprotonated nucleobase on the less sterically hindered carbon of the oxirane ring. This ring-opening reaction is typically carried out under basic conditions and results in the formation of a secondary alcohol. The chloroethyl side chain can be retained for further modification or may be a precursor to other functionalities.
A notable application is in the synthesis of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives, which have shown potential as HIV-1 inhibitors.[1] While this specific example uses a phenoxy-containing analogue, the underlying synthetic strategy is directly applicable to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of reacting an alcohol with epichlorohydrin under basic conditions to form a glycidyl ether.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Epichlorohydrin
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-chloroethanol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity | >95% (by GC-MS) |
Protocol 2: Synthesis of 1-(2-Hydroxy-3-(2-chloroethoxy)propyl)uracil (Acyclic Uracil Nucleoside Analogue)
This protocol describes the N-alkylation of uracil with this compound.
Reaction Scheme:
Figure 2: Synthesis of an acyclic uracil nucleoside analogue.
Materials:
-
Uracil
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a solution of uracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield the desired product.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 50-70% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.25 (s, 1H, NH), 7.60 (d, J = 8.0 Hz, 1H, H-6), 5.55 (d, J = 8.0 Hz, 1H, H-5), 5.10 (d, J = 5.2 Hz, 1H, OH), 3.85-3.70 (m, 3H), 3.65 (t, J = 5.6 Hz, 2H), 3.50-3.40 (m, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 163.5, 151.0, 141.2, 101.5, 71.0, 69.5, 60.8, 43.0. |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₄ClN₂O₄⁺, found. |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of the building block to its application in creating acyclic nucleoside analogues.
Figure 3: Workflow for the synthesis and application of this compound.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of complex organic molecules. Its efficient preparation and subsequent reaction with nucleobases provide a straightforward route to acyclic nucleoside analogues, which are of significant interest to the pharmaceutical industry for the development of new antiviral therapies. The protocols provided herein offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
Application Note: A Two-Step Experimental Protocol for the Synthesis of 2-(2-Chloroethoxymethyl)oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-(2-chloroethoxymethyl)oxirane, a valuable epoxide derivative for further chemical transformations in drug discovery and development. The synthesis is a two-step process commencing with the Williamson ether synthesis to produce the intermediate, allyl 2-chloroethyl ether, followed by its epoxidation to yield the final product. This protocol offers a clear and reproducible methodology for obtaining the target compound.
Introduction
Oxirane derivatives, commonly known as epoxides, are crucial building blocks in organic synthesis due to their high reactivity towards a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals. The title compound, this compound, possesses both a reactive epoxide ring and a chloroethyl ether moiety, offering multiple sites for synthetic manipulation. This dual functionality makes it an attractive intermediate for the development of novel chemical entities.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, allyl 2-chloroethyl ether, via a Williamson ether synthesis. The second step is the epoxidation of the allylic double bond of this intermediate to form the desired oxirane ring.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Allyl 2-chloroethyl ether
This procedure details the synthesis of the intermediate, allyl 2-chloroethyl ether, from 2-chloroethanol and allyl bromide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 8.05 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.40 g | 0.11 |
| Allyl Bromide | C₃H₅Br | 120.98 | 13.3 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | 50 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve 2-chloroethanol (8.05 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add allyl bromide (13.3 g, 0.11 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water (20 mL).
-
Partition the mixture between diethyl ether (100 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain allyl 2-chloroethyl ether as a colorless liquid.
Step 2: Synthesis of this compound
This procedure outlines the epoxidation of allyl 2-chloroethyl ether using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Allyl 2-chloroethyl ether | C₅H₉ClO | 120.58 | 12.06 g | 0.10 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | C₇H₅ClO₃ | 172.57 | 24.7 g | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 100 mL | - |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ (aq) | - | 50 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve allyl 2-chloroethyl ether (12.06 g, 0.10 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (77%, 24.7 g, 0.11 mol) in dichloromethane (100 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of the ether over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess peroxyacid.
-
Wash with saturated sodium thiosulfate solution (50 mL) to remove any remaining peroxides, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield this compound as a colorless oil.
Expected Results and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
Table of Expected Yields and Physical Properties:
| Compound | Expected Yield (%) | Boiling Point (°C) |
| Allyl 2-chloroethyl ether | 70-80 | 135-137 |
| This compound | 80-90 | 75-77 (at 15 mmHg) |
Characterization Data (Predicted):
-
Allyl 2-chloroethyl ether:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.95-5.85 (m, 1H), 5.30-5.20 (m, 2H), 4.05 (d, J=5.6 Hz, 2H), 3.70 (t, J=6.0 Hz, 2H), 3.60 (t, J=6.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.5, 117.5, 71.5, 69.0, 42.5.
-
-
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.70 (m, 2H), 3.65-3.55 (m, 3H), 3.20-3.10 (m, 1H), 2.80 (dd, J=4.8, 4.0 Hz, 1H), 2.60 (dd, J=4.8, 2.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 71.0, 70.5, 51.0, 44.5, 42.0.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid contact with metals and handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
2-Chloroethanol is toxic. Avoid inhalation and skin contact.
-
Allyl bromide is a lachrymator and is toxic. Handle with care.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives. The two-step procedure is robust and utilizes common laboratory reagents and techniques. The resulting epoxide is a versatile intermediate for the synthesis of more complex molecules in the field of medicinal chemistry and drug development.
Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and based on the predicted reactivity of 2-(2-Chloroethoxymethyl)oxirane's functional groups. Currently, there is a lack of specific published literature on the use of this compound as a crosslinking agent. These notes are intended to serve as a theoretical guide for research and development.
Introduction
This compound is a bifunctional molecule containing a reactive oxirane (epoxide) ring and a chloroethoxymethyl group. This dual functionality suggests its potential as a versatile crosslinking agent for a variety of polymer systems. The differential reactivity of the epoxide and the chloroethyl groups could allow for controlled, stepwise crosslinking reactions, offering a unique approach to designing polymer networks with tailored properties. This document outlines the theoretical framework for its application, including potential reaction mechanisms, hypothetical experimental protocols, and expected outcomes.
Chemical Structure and Properties
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~191°C (similar to related compounds)[1] |
| Solubility | Soluble in most organic solvents |
Proposed Mechanism of Action as a Crosslinking Agent
The crosslinking potential of this compound stems from its two reactive sites:
-
Oxirane Ring: This is a strained three-membered ring that is susceptible to nucleophilic attack. It can react with various functional groups on polymer chains, such as amines (-NH2), hydroxyls (-OH), and carboxyls (-COOH), leading to ring-opening and the formation of a covalent bond. This reaction can be catalyzed by both acids and bases.
-
Chloroethoxymethyl Group: The chlorine atom is a good leaving group, making this site reactive towards nucleophiles in a substitution reaction. This reaction typically requires more forcing conditions (e.g., higher temperatures or specific catalysts) compared to the oxirane ring-opening.
This differential reactivity could be exploited to achieve a two-stage crosslinking process.
Diagram 2: Proposed Two-Stage Crosslinking with a Diamine Polymer
Caption: Hypothetical two-stage crosslinking mechanism.
Hypothetical Application Notes
Suitable Polymer Systems
This compound is theoretically suitable for crosslinking a wide range of polymers, including:
-
Epoxy Resins: Can act as a chain extender and crosslinker.
-
Polyurethanes: Can react with residual isocyanate or hydroxyl groups.
-
Polyamides and Polyimides: The amine groups can react with the oxirane ring.
-
Polyesters: Carboxyl or hydroxyl end groups can be targeted.
-
Biopolymers: Materials like chitosan, with abundant amine and hydroxyl groups, could be crosslinked to enhance their mechanical properties for applications in drug delivery and tissue engineering.[2]
Potential Advantages
-
Controlled Crosslinking: The two-stage reactivity allows for initial functionalization at lower temperatures, followed by network formation at higher temperatures. This can improve processability and control over the final material properties.
-
Enhanced Flexibility: The ether linkage in the crosslinker can introduce flexibility into the polymer network, potentially improving toughness and impact resistance.
-
Tunable Properties: By varying the concentration of the crosslinking agent and the curing conditions, the crosslink density and, consequently, the mechanical and thermal properties of the material can be tuned.
Hypothetical Experimental Protocols
Safety Precautions: this compound is expected to be a reactive and potentially hazardous chemical. Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][3][4][5] All manipulations should be performed in a well-ventilated fume hood.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for crosslinking and analysis.
Protocol 1: Single-Stage Crosslinking of a Polyamine
This protocol describes a hypothetical procedure for crosslinking a polymer with primary or secondary amine functional groups.
-
Materials:
-
Polymer with amine functionality (e.g., a diamine-terminated polyether)
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Tertiary amine catalyst (e.g., triethylamine), optional
-
-
Procedure:
-
Dissolve the polymer in the chosen solvent to a concentration of 10-20% (w/v) under an inert atmosphere (e.g., nitrogen).
-
Calculate the desired molar ratio of the crosslinker to the amine functional groups on the polymer.
-
In a separate vial, dissolve the required amount of this compound in the solvent.
-
Slowly add the crosslinker solution to the polymer solution with vigorous stirring.
-
If using a catalyst, add it at this point.
-
Cast the mixture into a mold or onto a substrate.
-
Cure the material in an oven at a predetermined temperature (e.g., 120°C) for a specified time (e.g., 2-4 hours).
-
After curing, allow the material to cool slowly to room temperature.
-
Perform post-curing at a slightly elevated temperature if necessary to complete the reaction.
-
Protocol 2: Two-Stage Crosslinking of a Hydroxyl-Terminated Polymer
This protocol outlines a hypothetical two-stage crosslinking process for a polymer with hydroxyl groups.
-
Materials:
-
Hydroxyl-terminated polymer (e.g., polyethylene glycol)
-
This compound
-
Lewis acid catalyst for stage 1 (e.g., BF3·OEt2)
-
Base for stage 2 (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Stage 1 (Oxirane Reaction):
-
Dissolve the hydroxyl-terminated polymer in anhydrous THF under a nitrogen atmosphere.
-
Add a catalytic amount of a Lewis acid.
-
Add this compound in a 1:1 molar ratio to the hydroxyl groups.
-
Stir the reaction at a moderate temperature (e.g., 50°C) for several hours until FTIR analysis shows the disappearance of the oxirane peak.
-
Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.
-
-
Stage 2 (Chloroethyl Reaction):
-
Dissolve the functionalized polymer from Stage 1 in anhydrous THF.
-
Add a strong base like sodium hydride to deprotonate remaining hydroxyl groups on other polymer chains.
-
Heat the reaction mixture to a higher temperature (e.g., 80°C) to facilitate the nucleophilic substitution reaction between the deprotonated hydroxyls and the chloroethyl groups, forming the crosslinked network.
-
Monitor the formation of a gel.
-
Wash the resulting crosslinked polymer to remove any unreacted components and dry.
-
-
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of crosslinking experiments.
Table 2: Hypothetical Effect of Crosslinker Concentration on Mechanical Properties of a Crosslinked Elastomer
| Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1 | 2.5 | 450 | 1.2 |
| 2.5 | 4.8 | 320 | 2.5 |
| 5 | 8.2 | 180 | 5.8 |
| 10 | 12.5 | 90 | 15.1 |
Table 3: Hypothetical Curing Kinetics at Different Temperatures
| Curing Temperature (°C) | Time to Gelation (min) | Final Crosslink Density (%) |
| 80 | 120 | 75 |
| 100 | 45 | 92 |
| 120 | 15 | 98 |
| 140 | 5 | >99 |
Conclusion
While specific experimental data for this compound as a crosslinking agent is not yet available, its chemical structure strongly suggests its utility in polymer chemistry. The presence of two distinct reactive functional groups opens up possibilities for creating novel polymer networks with controlled architectures and tunable properties. The hypothetical protocols and data presented here provide a foundational framework for researchers to begin exploring the potential of this promising, yet uncharacterized, crosslinking agent. All research should be conducted with appropriate safety precautions and a thorough understanding of the underlying chemical principles.
References
Application Note and Protocol for the Purification of 2-(2-Chloroethoxymethyl)oxirane
This document provides a detailed protocol for the purification of 2-(2-Chloroethoxymethyl)oxirane, a key intermediate in various chemical syntheses. The described methodology is based on established principles for the purification of oxirane compounds and is intended for use by researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound is a reactive epoxide compound. Due to its reactivity, the crude product obtained from synthesis may contain various impurities, including unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the compound's stability and reactivity in downstream applications. The following protocol outlines a multi-step purification process involving an initial wash, drying, and subsequent fractional distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the purification process. These values are representative and may vary depending on the initial purity of the crude product and the precise execution of the protocol.
| Parameter | Crude Product | Purified Product | Method of Analysis |
| Appearance | Yellowish to brown liquid | Colorless liquid | Visual Inspection |
| Purity (GC-MS) | 85-90% | >98% | Gas Chromatography-Mass Spectrometry |
| Yield | - | 75-85% | Gravimetric Analysis |
| Boiling Point | Not well-defined | ~70-75 °C at 10 mmHg (estimated) | Ebulliometry |
| Refractive Index | Variable | ~1.45 (estimated) | Refractometry |
Experimental Protocol
This protocol is designed for the purification of approximately 100 g of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Reagents:
-
Crude this compound
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks (250 mL, 500 mL)
-
Round-bottom flask (250 mL)
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Rotary evaporator
Procedure:
-
Aqueous Wash to Remove Water-Soluble Impurities: a. Transfer the crude this compound to a 500 mL separatory funnel. b. Add 100 mL of deionized water and shake gently for 1-2 minutes, periodically venting the funnel. c. Allow the layers to separate and discard the lower aqueous layer. d. Add 100 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities. Shake gently and discard the aqueous layer. e. Wash the organic layer with 100 mL of brine to remove residual water and dissolved salts. Discard the aqueous layer.
-
Drying of the Organic Phase: a. Transfer the washed organic layer to a clean, dry 250 mL Erlenmeyer flask. b. Add approximately 10-15 g of anhydrous magnesium sulfate or sodium sulfate. c. Swirl the flask gently for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing. d. Allow the mixture to stand for at least 30 minutes to ensure complete drying. e. Filter the dried liquid into a 250 mL round-bottom flask using gravity filtration to remove the drying agent.
-
Solvent Removal (if applicable): a. If the crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator. b. Set the bath temperature to a maximum of 40°C to avoid decomposition of the oxirane.
-
Fractional Distillation under Reduced Pressure: a. Assemble the fractional distillation apparatus. Ensure all glassware is dry. b. Transfer the dried, crude oxirane to the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Slowly apply a vacuum to the system. d. Gradually heat the distillation flask using a heating mantle. e. Collect and discard any initial low-boiling fractions. f. Collect the main fraction at the expected boiling point of this compound. g. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Product Characterization: a. Analyze the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity. b. Measure the refractive index and compare it to known values if available.
Visualizations
Caption: Purification workflow for this compound.
Application Notes and Protocols for the Analytical Characterization of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the analytical characterization of 2-(2-Chloroethoxymethyl)oxirane. The methodologies described are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for purity assessment, identification, and quantification.
Introduction
This compound is a reactive chemical intermediate of interest in synthetic organic chemistry and drug development. Its bifunctional nature, containing both an epoxide ring and a chloro-ethoxy moiety, makes it a versatile building block. However, these reactive groups also necessitate careful analytical characterization to ensure identity, purity, and stability. This document outlines protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing information on its purity and molecular weight, and enabling the identification of potential impurities.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Samples should be free of particulate matter. If necessary, centrifuge or filter the sample solution prior to injection.[1]
-
Transfer the prepared solutions to 2 mL glass autosampler vials.
b) Instrumentation and Conditions: The following are proposed starting conditions and may require optimization.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Mass Spectrometer | Agilent 7010 GC/MS Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 35-250 |
Data Presentation
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Weight | 136.58 g/mol |
| Molecular Ion (M+) | m/z 136 (and m/z 138 for 37Cl isotope) |
| Key Fragment Ions | m/z 101, 93, 75, 63, 57, 43 |
| Expected Retention Time | Dependent on the specific GC system and conditions, but expected to be in the mid-to-late region of the chromatogram. |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for ethers and chlorinated compounds.
Visualization of GC-MS Workflow and Fragmentation
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and structure of this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Presentation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane CH₂ | 2.6-2.8 (multiplet) | 44-46 |
| Oxirane CH | 3.1-3.3 (multiplet) | 50-52 |
| O-CH₂-Oxirane | 3.4-3.7 (multiplet) | 70-72 |
| Cl-CH₂ | 3.6-3.8 (triplet) | 42-44 |
| O-CH₂-CH₂-Cl | 3.7-3.9 (triplet) | 69-71 |
Note: These are estimated chemical shifts based on typical values for epoxides, ethers, and chlorinated alkanes. Actual values may vary. Protons on the oxirane ring and adjacent methylene groups are expected to show complex splitting patterns due to diastereotopicity and coupling.[3]
Visualization of NMR Analysis Workflow
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, FTIR can confirm the presence of the oxirane ring and the C-O and C-Cl bonds.
Experimental Protocol
a) Sample Preparation:
-
Neat Liquid: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.
b) Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean salt plates or the solvent-filled cell should be acquired and subtracted from the sample spectrum.
Data Presentation
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| Asymmetric C-O-C stretch (oxirane) | ~1250 | Strong |
| Symmetric C-O-C stretch (oxirane) | 820-950 | Medium-Strong |
| C-O stretch (ether) | 1080-1150 | Strong |
| C-Cl stretch | 650-800 | Medium-Strong |
Note: The exact positions of the peaks can be influenced by the molecular environment. The characteristic bands for the oxirane ring are particularly diagnostic.[4][5]
Visualization of FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of a liquid sample.
References
Application Notes and Protocols for Safe Handling and Disposal of 2-(2-Chloroethoxymethyl)oxirane
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Chloroethoxymethyl)oxirane was not located. The following information is synthesized from SDSs of structurally related compounds, including other oxiranes (epoxides) and chloroethers. It is imperative to treat this compound as a hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Summary
This compound is presumed to be a hazardous substance based on the toxicological profiles of similar chemicals. The primary hazards are expected to include:
-
Skin and Eye Irritation/Damage: Causes skin irritation and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation[1].
-
Flammability: Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[2][3].
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][4].
-
Carcinogenicity: Some related alpha-chloro ethers are suspected carcinogens[5][6].
Table 1: Summary of Hazard Information from Related Compounds
| Hazard Statement | GHS Classification | Source Compounds | Citations |
| Combustible liquid / Flammable liquid and vapor | Flammable Liquid (Category 3 or 4) | 2-(2-Chloroethoxy)ethanol, 2-(Chloromethyl)-2-methyloxirane | [2] |
| Causes skin irritation / Causes severe skin burns | Skin Irritation (Category 2) / Skin Corrosion (Category 1B) | 2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane, 2-(Chloromethyl)-2-methyloxirane | [1][7] |
| Causes serious eye damage/irritation | Serious Eye Damage (Category 1) / Eye Irritation (Category 2) | 2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane | [1] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | 2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane | [1] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | 2-(chloromethyl)oxirane | [1][4] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category 2 | 2-(chloromethyl)oxirane | [1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed[8].
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Citations |
| Eye and Face | Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient. | [9][10] |
| Skin and Body | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls and boots should be worn. | [5][11][12] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Butyl or Viton). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. | [9][13] |
| Respiratory | All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | [9][10][14] |
Experimental Protocols
3.1. Safe Handling Protocol
-
Preparation:
-
Before handling, review this protocol and the SDS of any other chemicals being used.
-
Ensure that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Locate the nearest emergency eyewash station and safety shower[10].
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure[10].
-
Ground and bond containers when transferring the substance to prevent static discharge, which could be an ignition source[2][5].
-
Use non-sparking tools and explosion-proof equipment if available[2][3].
-
Avoid contact with skin, eyes, and clothing[9].
-
Keep the container tightly closed when not in use to prevent the release of vapors[5][9].
-
Do not eat, drink, or smoke in the laboratory area[5].
-
-
Storage:
3.2. Spill Response Protocol
-
Immediate Actions:
-
Small Spills (manageable by trained personnel):
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2]. Do not use combustible materials like paper towels to absorb the initial spill.
-
Once absorbed, collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[16].
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][18].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][18].
-
3.3. Waste Disposal Protocol
-
Unused/Surplus Chemical:
-
Unused this compound must be disposed of as hazardous waste. Do not pour it down the drain[17].
-
Collect the chemical in a clearly labeled, sealed, and compatible waste container.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be considered hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Even empty containers may retain hazardous residues and vapors[6].
-
-
Cured Epoxy (if applicable):
-
Waste Collection:
-
Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Visual Workflow
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. docs.micro-measurements.com [docs.micro-measurements.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epoxies.com [epoxies.com]
- 9. westliberty.edu [westliberty.edu]
- 10. bu.edu [bu.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. epa.gov [epa.gov]
- 15. masterbond.com [masterbond.com]
- 16. canbipharm.com [canbipharm.com]
- 17. mart-studio.com [mart-studio.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. epoxycraft.com [epoxycraft.com]
- 20. youtube.com [youtube.com]
Application Notes: Synthesis of Morpholine Derivatives via Reaction of 2-(2-Chloroethoxymethyl)oxirane with Amines
Introduction
The reaction between 2-(2-chloroethoxymethyl)oxirane and various amines is a cornerstone in synthetic organic and medicinal chemistry for the construction of the morpholine scaffold. Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Notable examples of drugs containing the morpholine ring include the antibiotic Linezolid and the antihypertensive agent Finafloxacin.[3] The synthetic strategy described herein provides a robust and versatile method for accessing N-substituted morpholines, which are key intermediates in drug discovery and development.[4]
The overall transformation proceeds through a two-step sequence initiated by the nucleophilic addition of an amine to the oxirane ring, followed by an intramolecular cyclization to forge the characteristic six-membered morpholine heterocycle. This methodology allows for the introduction of diverse functionalities on the morpholine nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug design.
Reaction Mechanism
The formation of the morpholine ring from this compound and a primary or secondary amine is a classic example of a sequential nucleophilic substitution process. The reaction can be dissected into two key mechanistic steps:
-
Epoxide Ring-Opening: The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring.[5] This is an SN2-type reaction, where the amine preferentially attacks the sterically less hindered carbon of the oxirane.[6][7] This ring-opening step results in the formation of a transient amino alcohol intermediate. The reaction is often catalyzed by acids or bases, or can proceed under neutral conditions, sometimes requiring heat.[8][9]
-
Intramolecular Cyclization: The intermediate amino alcohol then undergoes an intramolecular SN2 reaction. The hydroxyl group, acting as a nucleophile (often deprotonated by a base to form a more potent alkoxide), attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group.[3] This cyclization step forms the stable six-membered morpholine ring.
The overall reaction pathway is depicted in the diagram below:
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl Morpholine Derivatives
This protocol describes a general procedure for the reaction of this compound with an amine. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the nucleophilicity and steric hindrance of the amine used.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or ethanol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq.).
-
Addition of Reagents: Add the solvent (e.g., DMF, 5-10 mL per mmol of amine) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Oxirane: While stirring the mixture, add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted morpholine derivative.
Experimental Workflow Diagram
Quantitative Data Summary
The efficiency of the morpholine synthesis is influenced by several factors, including the nature of the amine, the choice of solvent, the presence and type of catalyst or base, and the reaction temperature. The following table summarizes typical conditions and outcomes for the ring-opening of epoxides with amines, which are analogous to the reaction with this compound.
| Amine Type | Epoxide Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aromatic (Aniline) | Styrene Oxide | YCl₃ (1 mol%) | Solvent-free | RT | 1 | 94 | [8] |
| Aromatic (Aniline) | Epichlorohydrin | None (MW) | H₂O/EtOH (1:1) | - | 0.17 | 92 | [10] |
| Aliphatic (n-Butylamine) | Styrene Oxide | Acetic Acid | Solvent-free | 50 | 1 | 95 | [9] |
| Chiral Primary Amine | 2-Oxiranyl-pyridine | Sc(OTf)₃ / DIPEA | - | 80 | 168 (7 days) | Good | [11] |
| Various Amines | Various Epoxides | DABCO or Et₃N (1 mol%) | H₂O | RT - 50 | 1-10 | 85-98 | [12] |
Note: This table presents data from reactions of various epoxides with amines to provide a general overview of reaction conditions. Yields and optimal conditions will vary for the specific reaction with this compound.
Applications in Drug Development
The synthesis of diverse libraries of N-substituted morpholines is a valuable strategy in lead optimization for drug discovery. By varying the substituent on the morpholine nitrogen, researchers can modulate key drug-like properties such as:
-
Potency and Selectivity: The N-substituent can interact with the biological target, influencing binding affinity and selectivity.
-
Pharmacokinetics: Modifications can alter absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Physicochemical Properties: Changes in the substituent can affect solubility, lipophilicity, and other properties crucial for oral bioavailability and formulation.
The robust nature of the described reaction allows for the incorporation of a wide range of functional groups, making it an indispensable tool for medicinal chemists.
Safety Precautions
-
This compound: As an epoxide, this compound is a potential alkylating agent and should be handled with care. It is advisable to treat it as a suspected mutagen and carcinogen.
-
Amines: Many amines are corrosive and toxic.
-
Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-(2-Chloroethoxymethyl)oxirane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxymethyl)oxirane is a bifunctional molecule featuring both a reactive epoxide ring and a chloroethyl ether moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with polyether chains. The ring-opening of the epoxide by alcohols is a key transformation, allowing for the introduction of diverse alkoxy groups and the extension of the molecular framework. This reaction can be catalyzed by both acids and bases, with the choice of catalyst influencing the regioselectivity of the ring-opening. These reactions are integral in the synthesis of crown ethers, functionalized glycols, and various pharmaceutical intermediates.
Reaction Mechanisms
The reaction of this compound with alcohols proceeds via two primary mechanisms: base-catalyzed and acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening:
Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This strong nucleophile then attacks one of the electrophilic carbons of the epoxide ring in an SN2 fashion. Due to steric hindrance from the chloroethoxymethyl side chain, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This results in the formation of a specific regioisomer.[1][2][3]
Acid-Catalyzed Ring-Opening:
In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack by a neutral alcohol molecule.[1][4] The regioselectivity of the acid-catalyzed reaction can be more complex. While the reaction still has significant SN2 character, a partial positive charge can develop on the more substituted carbon atom in the transition state. This can lead to a mixture of products, with the alcohol attacking both the primary and the secondary carbon of the epoxide. However, for primary epoxides like this compound, attack at the less hindered primary carbon is generally favored.[1]
Applications in Pharmaceutical and Organic Synthesis
The reaction of this compound with alcohols is a versatile tool in the synthesis of a variety of important molecules:
-
Pharmaceutical Intermediates: The resulting hydroxy ether products can serve as key intermediates in the synthesis of complex drug molecules.[5] The introduction of a flexible ether linkage and a reactive hydroxyl group allows for further functionalization and elaboration of the molecular structure. Chloro-containing compounds and epoxides are frequently utilized in the development of new chemical entities.
-
Crown Ether Synthesis: By reacting this compound with diols, it is possible to synthesize functionalized crown ethers. The initial ring-opening reaction is followed by an intramolecular cyclization to form the macrocyclic polyether structure.
-
Functionalized Glycols: The reaction provides a straightforward route to 1,2-glycols with a chloroethoxy side chain, which can be further modified to introduce other functional groups.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with alcohols under acidic and basic conditions. These protocols are based on established procedures for similar epoxide ring-opening reactions. Researchers should optimize these conditions for their specific alcohol and desired outcome.
Protocol 1: Base-Catalyzed Reaction of this compound with Methanol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (or sodium metal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous methanol dropwise to the stirred sodium methoxide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting epoxide.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-chloro-2-(2-methoxyethoxy)propan-2-ol.
Protocol 2: Lewis Acid-Catalyzed Reaction of this compound with Methanol
This protocol is adapted from a procedure for the ring-opening of epichlorohydrin with methanol using a heterogeneous Lewis acid catalyst.[6][7]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sn-Beta zeolite catalyst (or another suitable Lewis acid catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equivalent), anhydrous methanol (10 equivalents), and anhydrous toluene.
-
Add the Sn-Beta zeolite catalyst (e.g., 1 mol% relative to the epoxide).
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the heterogeneous catalyst.
-
Wash the catalyst with methanol and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel to afford the ring-opened product.
Quantitative Data Summary
The following tables summarize quantitative data from reactions of structurally related epoxides with alcohols, which can serve as a reference for the expected outcomes of reactions with this compound.
Table 1: Phase Transfer Catalyzed Reaction of 2,2-bis(trifluoromethyl)oxirane with Alcohols [8]
| Alcohol | Product | Yield (%) |
| Methanol | R[OCH2C(CF3)2OH] | 43-53 |
| Ethylene Glycol | R[OCH2C(CF3)2OH]2 | 43-53 |
| Benzyl Alcohol | ArOCH2C(CF3)2OH | 31-35 |
| Trifluoroethanol | CF3CH2OCH2C(CF3)2OH | 82-97 |
Table 2: Lewis Acid Catalyzed Ring-Opening of Epichlorohydrin with Methanol [6][7]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (Terminal/Internal) |
| Sn-Beta | 60 | 2 | >95 | 97:3 |
| Zr-Beta | 60 | 4 | ~80 | 96:4 |
| Hf-Beta | 60 | 6 | ~70 | 95:5 |
Visualizations
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Chloroethoxymethyl)oxirane in the Preparation of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and functionalization of polymers derived from 2-(2-chloroethoxymethyl)oxirane. This monomer is a valuable building block for creating functional polymers with a poly(glycidyl ether) backbone. The pendant chloroethoxymethyl groups serve as reactive handles for a wide range of post-polymerization modifications, enabling the introduction of various functionalities. This versatility makes these polymers highly suitable for applications in drug delivery, biomaterials, and other advanced materials science fields. The following sections detail the polymerization of this compound via cationic ring-opening polymerization (CROP) and subsequent functionalization through nucleophilic substitution reactions.
Introduction
Functional polymers are essential in modern materials science and are particularly crucial in the development of sophisticated drug delivery systems. Poly(glycidyl ether)s are an important class of polymers due to their flexible backbone, biocompatibility, and the ease with which they can be functionalized. This compound is an epoxide monomer that, upon polymerization, yields a polyether with pendant chloroethyl ether groups. These chloroethyl groups are susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide array of molecules, including targeting ligands, drugs, and imaging agents. This post-polymerization modification capability allows for the precise tuning of the polymer's properties to suit specific applications.
Polymerization of this compound
Cationic ring-opening polymerization (CROP) is the preferred method for polymerizing this compound, as it allows for good control over molecular weight and dispersity. The mechanism involves the opening of the oxirane ring by a cationic initiator, followed by propagation through the sequential addition of monomer units.
Experimental Protocol: Cationic Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Diethyl ether (precipitating solvent)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of inert gas (N₂ or Ar) to remove any moisture.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0°C in an ice bath. Add the calculated amount of BF₃·OEt₂ initiator dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed at 0°C for a specified time (e.g., 2-24 hours), depending on the desired conversion and molecular weight. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the epoxide protons.
-
Termination: Quench the polymerization by adding an excess of cold methanol to the reaction mixture.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mₙ), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H and ¹³C NMR spectroscopy.
Illustrative Polymerization Data
The following table presents hypothetical data for the polymerization of this compound under different conditions.
| Entry | Monomer:Initiator Ratio | Time (h) | Mₙ ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50:1 | 4 | 5,200 | 1.15 |
| 2 | 100:1 | 8 | 10,500 | 1.20 |
| 3 | 200:1 | 16 | 21,300 | 1.25 |
Note: This data is illustrative and actual results may vary based on specific experimental conditions.
Post-Polymerization Modification
The pendant chloroethyl groups on the poly(this compound) backbone are versatile handles for introducing a wide range of functionalities via nucleophilic substitution reactions. This allows for the creation of a library of functional polymers from a single precursor polymer.
General Experimental Protocol: Nucleophilic Substitution
Materials:
-
Poly(this compound)
-
Nucleophile of choice (e.g., sodium azide, an amine, a thiol)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Inert gas supply
Procedure:
-
Dissolution: Dissolve the poly(this compound) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: Add an excess of the desired nucleophile to the polymer solution. The amount of excess will depend on the reactivity of the nucleophile. For example, a 3-5 fold molar excess relative to the chloroethyl groups is a good starting point.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100°C) and stir for a sufficient time to ensure complete reaction (e.g., 24-48 hours). The reaction can be monitored by ¹H NMR to track the disappearance of the signal corresponding to the protons adjacent to the chlorine atom.
-
Purification: After cooling to room temperature, precipitate the functionalized polymer in a suitable non-solvent (e.g., water or diethyl ether).
-
Washing: Wash the precipitate several times to remove unreacted nucleophile and salts. Dialysis against an appropriate solvent may be necessary for complete purification, especially for water-soluble polymers.
-
Drying: Dry the final functionalized polymer under vacuum.
-
Characterization: Confirm the successful functionalization and determine the degree of substitution using techniques such as ¹H NMR and FTIR spectroscopy.
Examples of Functionalization Reactions
-
Azide Functionalization: Using sodium azide as the nucleophile results in a polymer with pendant azide groups, which can be further modified using "click" chemistry (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
Amine Functionalization: Reaction with primary or secondary amines introduces amino groups, which can alter the polymer's solubility and provide sites for further conjugation.
-
Thiol Functionalization: Using a thiol-containing molecule introduces thiol groups, which are useful for forming disulfide bonds or for "thiol-ene" click reactions.
Illustrative Functionalization Data
| Entry | Nucleophile | Reaction Temp (°C) | Reaction Time (h) | Degree of Functionalization (%) |
| 1 | Sodium Azide | 80 | 24 | >95 |
| 2 | Benzylamine | 90 | 48 | ~90 |
| 3 | Sodium thiomethoxide | 60 | 24 | >95 |
Note: This data is illustrative and actual results may vary based on the specific nucleophile and reaction conditions.
Visualizations
Cationic Ring-Opening Polymerization of this compound
Caption: Mechanism of cationic ring-opening polymerization.
Experimental Workflow for Functional Polymer Synthesis
Caption: Workflow for preparing functional polymers.
Post-Polymerization Modification Pathways
Caption: Pathways for post-polymerization modification.
Conclusion
This compound is a promising monomer for the synthesis of functional polyethers. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of these polymers in a variety of fields, particularly in drug delivery and biomaterials science. The ability to perform post-polymerization modifications allows for the creation of tailor-made materials with precisely controlled properties, opening up new avenues for the development of advanced functional polymers.
Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane in Materials Science
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of publicly available information regarding the use of 2-(2-Chloroethoxymethyl)oxirane in materials science. The search yielded no specific application notes, detailed experimental protocols, or quantitative data for this particular compound.
The majority of search results pertained to the structurally different, though related, compound 2-(chloromethyl)oxirane , more commonly known as epichlorohydrin. Epichlorohydrin is a widely used monomer in the synthesis of epoxy resins and other polymers. While general principles of epoxide polymerization, such as cationic ring-opening polymerization, are well-documented, these cannot be directly and accurately applied to the specific monomer without experimental validation.
Due to the absence of specific data for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visual diagrams of reaction pathways and workflows.
It is recommended that researchers interested in the applications of this specific monomer consider the following general approaches, which are standard for investigating novel epoxide monomers in materials science:
General Experimental Approach for Investigating a Novel Oxirane Monomer:
A logical workflow for characterizing and utilizing a new oxirane monomer like this compound would typically involve the following stages.
Caption: General workflow for novel oxirane monomer research.
Hypothetical Cationic Ring-Opening Polymerization (CROP) Pathway:
The polymerization of oxiranes often proceeds via a cationic ring-opening mechanism. A generalized pathway is illustrated below. The specific reactivity of this compound would depend on the electronic and steric effects of the chloroethoxymethyl side chain.
Caption: Generalized Cationic Ring-Opening Polymerization.
We regret that we could not provide the specific, detailed information as requested. Should literature on "this compound" become available, a more detailed report can be generated.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Chloroethoxymethyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 2-chloroethanol with epichlorohydrin under basic conditions. The reaction proceeds in two main steps: the initial nucleophilic attack of the deprotonated 2-chloroethanol on epichlorohydrin to form a chlorohydrin intermediate, followed by an intramolecular cyclization to form the oxirane ring.[1][2]
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
2-Chloroethanol: Provides the 2-chloroethoxymethyl group.
-
Epichlorohydrin: Acts as the electrophile and provides the oxirane ring structure.
-
Base (e.g., sodium hydroxide, potassium hydroxide): Deprotonates the hydroxyl group of 2-chloroethanol to form a more nucleophilic alkoxide. It also promotes the final ring-closing step.[1][3]
-
Solvent: A suitable solvent is needed to dissolve the reactants. Polar aprotic solvents like DMF or DMSO can be used, or a phase-transfer catalyst can be employed with a less polar solvent.[4][5][6]
Q3: What is phase-transfer catalysis and how can it benefit this synthesis?
A3: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the reactants). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase to react with the alcohol.[7][8][9] This can lead to increased reaction rates, milder reaction conditions, and the use of less hazardous solvents, potentially improving the overall yield and efficiency of the synthesis.[7][9]
Q4: What are the main safety concerns associated with this synthesis?
A4: 2-Chloroethanol is toxic and can be absorbed through the skin.[10] Epichlorohydrin is also a hazardous substance. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the reaction should be carried out in a well-ventilated fume hood. The use of strong bases like sodium hydroxide requires careful handling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient deprotonation of 2-chloroethanol: The base may not be strong enough or used in insufficient quantity. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor mixing: If using a two-phase system without a phase-transfer catalyst, the reactants may not be interacting effectively. 4. Side reactions: Competing reactions, such as the formation of diols from the opening of the epoxide ring, can reduce the yield.[11][12] | 1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure the reaction is anhydrous if using a water-sensitive base.[4][2] 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Implement vigorous stirring. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial reactions.[7][13] 4. Control the stoichiometry of the reactants carefully. Add the base slowly to the reaction mixture to avoid a buildup of hydroxide ions. |
| Formation of Significant Byproducts | 1. Dimerization or polymerization of epichlorohydrin: This can occur in the presence of excess base. 2. Reaction of the solvent with reactants: Protic solvents like isopropanol can react with epichlorohydrin.[6] 3. Elimination reaction: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. While not directly applicable to the primary reactants here, it's a general consideration in Williamson ether syntheses.[2][5] | 1. Add the base dropwise to the reaction mixture. Maintain a moderate temperature. 2. Use a non-reactive solvent such as tert-butanol, DMSO, or toluene (with a phase-transfer catalyst).[6][7] 3. This is less of a concern with the primary reactants in this specific synthesis. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts that are difficult to separate by column chromatography. | 1. Optimize the reaction conditions to drive the reaction to completion. Consider using an excess of one of the reactants and then removing it during workup. 2. An aqueous workup can help remove ionic byproducts and unreacted base. Distillation under reduced pressure is a common method for purifying oxiranes. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This is a generalized protocol and may require optimization.
Materials:
-
2-Chloroethanol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroethanol (1 equivalent) in the chosen solvent.
-
Slowly add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) to the solution while stirring.
-
Heat the mixture to a gentle reflux to ensure the formation of the alkoxide.
-
After a short period of reflux, cool the mixture to room temperature.
-
Add epichlorohydrin (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. biomedres.us [biomedres.us]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 11. WO2008101866A2 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]
- 12. eurochemengineering.com [eurochemengineering.com]
- 13. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of 2-(2-Chloroethoxymethyl)oxirane
Welcome to the technical support center for the synthesis of 2-(2-Chloroethoxymethyl)oxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves the epoxidation of allyl 2-chloroethyl ether. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The peroxy acid transfers an oxygen atom to the double bond of the alkene, forming the desired epoxide ring in a concerted mechanism.[1][2][3]
Q2: What are the main byproducts I should expect in this synthesis?
The primary byproduct from the oxidizing agent is the corresponding carboxylic acid (e.g., m-chlorobenzoic acid if using m-CPBA).[2][4] Additionally, side reactions can lead to the formation of 1-chloro-3-(2-chloroethoxy)propan-2-ol through epoxide ring-opening if water is present.[1] Incomplete reaction will also leave residual starting material, allyl 2-chloroethyl ether.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the starting alkene will have a different Rf value than the more polar epoxide product and the even more polar diol byproduct. For GC analysis, the appearance of the product peak and the disappearance of the starting material peak can be tracked over time.
Q4: Is the epoxidation reaction stereospecific?
Yes, the epoxidation of alkenes with peroxy acids is a stereospecific reaction.[2] This means that the stereochemistry of the starting alkene is retained in the product. For a terminal alkene like allyl 2-chloroethyl ether, this results in a racemic mixture of the (R) and (S) enantiomers of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Epoxide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Add a slight excess of the epoxidizing agent (e.g., 1.1-1.2 equivalents of m-CPBA).- Ensure the reaction temperature is optimal (typically room temperature). | Increased conversion of the starting material to the epoxide. |
| Degradation of Epoxidizing Agent | - Use a fresh, high-purity epoxidizing agent. m-CPBA can degrade upon storage.- Store m-CPBA in a refrigerator and away from moisture. | Improved reaction efficiency and higher product yield. |
| Side Reactions (e.g., Ring Opening) | - Ensure the reaction is carried out under anhydrous conditions to prevent diol formation.[1]- Use an appropriate non-aqueous solvent like chloroform or dichloromethane.[1] | Minimized formation of the diol byproduct, leading to a higher yield of the desired epoxide. |
Issue 2: Presence of Significant Impurities After Workup
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual m-Chlorobenzoic Acid | - During workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to remove the acidic byproduct.[4]- The m-chlorobenzoic acid can also be precipitated by cooling the reaction mixture and filtering it off before aqueous workup.[4] | Removal of the carboxylic acid byproduct, simplifying purification. |
| Formation of 1-chloro-3-(2-chloroethoxy)propan-2-ol | - Avoid acidic conditions during workup, as this can catalyze the ring-opening of the epoxide.[1]- Use anhydrous solvents and reagents to minimize water content. | Prevention of diol formation and a cleaner product mixture. |
| Unreacted Starting Material | - If a significant amount of starting material remains, consider purification by flash column chromatography. The alkene is less polar than the epoxide.- Optimize reaction conditions (see Issue 1) in subsequent experiments. | Isolation of the pure epoxide from the unreacted alkene. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve allyl 2-chloroethyl ether (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to 0 °C to precipitate the m-chlorobenzoic acid byproduct. Filter the mixture.
-
Wash the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Main synthesis pathway and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yields.
References
Technical Support Center: Storage and Handling of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Chloroethoxymethyl)oxirane to prevent polymerization and ensure material integrity. The following information is based on the known properties of structurally similar epoxides, such as epichlorohydrin, due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the storage of this compound?
A1: The primary concern is uncontrolled polymerization. Epoxides like this compound are reactive molecules susceptible to ring-opening polymerization, which can be initiated by heat, light, moisture, and contaminants such as acids, bases, and certain metal salts. This can lead to a change in the material's viscosity, the formation of solid precipitates, and a decrease in purity, rendering it unsuitable for experimental use.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment. A well-ventilated, dedicated flammable liquids storage cabinet is recommended. Based on data for similar compounds, the following conditions are advised:
| Parameter | Recommended Condition |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) |
| Light | Protect from light (amber vials/bottles) |
| Moisture | Tightly sealed containers to prevent moisture ingress |
Q3: Are there any materials that are incompatible with this compound?
A3: Yes, contact with incompatible materials can catalyze polymerization. It is crucial to avoid:
-
Strong Acids and Bases: Can act as potent initiators for ring-opening polymerization.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Metals: Certain metals, such as aluminum and zinc, and their salts can initiate polymerization.
-
Amines: Can react with the epoxide ring.
Q4: Can polymerization inhibitors be used for this compound?
A4: While specific inhibitors for this compound are not documented, the use of radical scavengers or certain phenols can be effective for some epoxides. However, the addition of any inhibitor should be carefully considered as it may interfere with downstream applications. If inhibition is deemed necessary, small-scale stability studies should be conducted to evaluate the inhibitor's effectiveness and compatibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Polymerization has occurred. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. Review storage conditions and handling procedures to prevent future occurrences. |
| Presence of Crystalline Solids | Potential for polymerization or crystallization at low temperatures. | Allow the vial to slowly warm to room temperature. If solids persist, it may indicate polymerization. If they redissolve, the material may still be usable, but its purity should be verified by analytical methods (e.g., NMR, GC-MS) before use. |
| Discoloration of the Liquid | Presence of impurities or degradation products. | Do not use the material. This could be a sign of decomposition which may affect experimental outcomes. |
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound
Objective: To qualitatively assess the stability of the stored material.
Procedure:
-
Before opening, carefully observe the container for any signs of pressure buildup or vacuum.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Visually inspect the liquid for:
-
Clarity and color.
-
The presence of any solid particles or precipitates.
-
Any increase in viscosity by gently swirling the container.
-
-
Record all observations in a laboratory notebook, including the date of inspection and the age of the compound.
Protocol 2: Accelerated Stability Testing
Objective: To predict the long-term stability of this compound under recommended storage conditions. This protocol is based on general principles of accelerated stability testing for chemical substances.
Methodology:
-
Sample Preparation: Aliquot the this compound into several small, inert, and tightly sealed vials to minimize the impact of repeated sampling from a single container.
-
Storage Conditions: Place the vials in controlled temperature chambers at a minimum of three elevated temperatures (e.g., 25°C, 40°C, and 50°C). Also, maintain a set of vials at the recommended storage temperature (2-8°C) as a control.
-
Time Points: Withdraw samples from each temperature condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters:
-
Purity: Using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.
-
Epoxide Content: Titration methods (e.g., based on ASTM D1652) can be used to determine the epoxide equivalent weight. A decrease indicates polymerization or degradation.
-
Viscosity: Measure the kinematic viscosity to detect polymerization.
-
-
Data Analysis: Plot the degradation rate at each elevated temperature. Use the Arrhenius equation to extrapolate the data and predict the shelf life at the recommended storage temperature.
Visualizations
Caption: Figure 1. Recommended workflow for receiving, storing, and handling this compound.
Caption: Figure 2. Factors that can initiate the polymerization of this compound.
Technical Support Center: 2-(2-Chloroethoxymethyl)oxirane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites: the epoxide ring and the terminal chlorine atom on the ethoxymethyl side chain. The highly strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. The chlorine atom can also be displaced by nucleophiles, though this typically requires more forcing conditions compared to the epoxide ring-opening.
Q2: How does the regioselectivity of the epoxide ring-opening differ under acidic and basic/nucleophilic conditions?
A2: The regioselectivity of the ring-opening is highly dependent on the reaction conditions.
-
Under basic or nucleophilic conditions , the reaction generally follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide, which is the terminal methylene group.[1][2][3]
-
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which is the carbon atom of the oxirane ring that is also bonded to the chloroethoxymethyl group.[1][4][5]
Q3: What are some common nucleophiles used in reactions with this compound?
A3: A wide range of nucleophiles can be used to open the epoxide ring, including:
-
Alcohols and alkoxides
-
Amines (primary and secondary)
-
Thiols and thiolates
-
Azides
-
Cyanides
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | This compound can be sensitive to moisture and acidic impurities, leading to polymerization or hydrolysis. Ensure the reagent is of high purity and has been stored under anhydrous conditions. Consider purification by distillation if necessary. |
| Incorrect Reaction Temperature | Epoxide ring-opening reactions can be exothermic. Insufficient cooling may lead to side reactions and decomposition. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction. Optimize the temperature based on literature precedents for similar epoxides or by running small-scale trials at different temperatures. |
| Poor Nucleophile | If using a weak nucleophile, the reaction may not proceed efficiently. For weak nucleophiles, consider using acidic catalysis to activate the epoxide ring. For base-catalyzed reactions, ensure the nucleophile is sufficiently deprotonated. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are often suitable for SN2 reactions. Protic solvents may compete as nucleophiles. |
Problem 2: Formation of multiple unexpected side products.
| Possible Cause | Troubleshooting Step |
| Ether Cleavage | Under strong acidic conditions, the ether linkage in the chloroethoxymethyl side chain can be cleaved.[7][8][9] This will result in a complex mixture of products. If acidic conditions are required, use the mildest possible acid catalyst and the lowest effective temperature. Consider using a Lewis acid catalyst instead of a Brønsted acid. |
| Reaction with the Chlorine Atom | While less reactive than the epoxide, the terminal chlorine can be displaced by strong nucleophiles, especially at elevated temperatures, leading to a mixture of products. To favor epoxide opening, maintain a low reaction temperature. |
| Hydrolysis | Trace amounts of water in the reaction can lead to the formation of the corresponding diol as a byproduct.[4] Ensure all reagents and solvents are scrupulously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization | Epoxides, particularly reactive ones like this compound, can undergo polymerization in the presence of acid or base catalysts. Add the catalyst slowly and maintain good temperature control. Using a dilute solution of the epoxide can also help to minimize polymerization. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Products | Side products, such as the diol from hydrolysis, may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the reaction to minimize side product formation. Consider derivatization of the product or impurities to alter their polarity before chromatography. |
| Residual Catalyst | Catalysts can interfere with purification and subsequent reactions. Ensure the reaction is properly quenched and washed to remove any remaining catalyst before purification. |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening under Basic Conditions:
-
To a solution of the nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, KOtBu) if the nucleophile is not already anionic.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Data Presentation
Table 1: Hypothetical Yields for the Reaction of this compound with Sodium Phenoxide under Different Conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | THF | 0 | 12 | 75 |
| 2 | THF | 25 | 4 | 85 |
| 3 | DMF | 25 | 2 | 92 |
| 4 | Methanol | 25 | 4 | 45 (plus methoxy side product) |
Visualizations
Caption: Reaction pathway for the SN2 ring-opening of this compound under basic conditions.
Caption: Reaction pathway for the ring-opening of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is a variation of the Williamson ether synthesis. This typically involves the reaction of 2-chloroethanol with epichlorohydrin under basic conditions, often utilizing a phase-transfer catalyst (PTC) to enhance the reaction rate and yield between the aqueous and organic phases.
Q2: Why is a phase-transfer catalyst (PTC) recommended for this synthesis?
A2: A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the sodium salt of 2-chloroethanol (which may be in a solid or aqueous phase) and epichlorohydrin (which is typically in an organic phase). The PTC helps to shuttle the alkoxide anion across the phase boundary, significantly increasing the reaction rate and improving the overall yield.[1][2]
Q3: What are the critical safety precautions when working with this compound and its precursors?
A3: Both epichlorohydrin and the final product are reactive electrophiles and should be handled with care. They are considered hazardous, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Q4: How should this compound be stored?
A4: Due to the reactive nature of the epoxide ring, the compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base (e.g., NaOH) may not be strong enough or used in insufficient quantity to deprotonate the 2-chloroethanol effectively.2. Poor Phase Mixing: In a biphasic system, inefficient stirring can lead to a low interfacial area, reducing the reaction rate.3. Inactive Catalyst: The phase-transfer catalyst may be degraded or used in an insufficient amount.4. Low Reaction Temperature: The reaction temperature may be too low for an adequate reaction rate. | 1. Optimize Base Concentration: Ensure at least a stoichiometric amount of a strong base like NaOH is used. Consider using a stronger base if necessary.2. Improve Agitation: Use vigorous mechanical stirring to ensure good mixing of the phases.3. Check Catalyst: Use a fresh, high-purity phase-transfer catalyst at an appropriate loading (typically 1-5 mol%).4. Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts. A typical range is 50-100°C.[3] |
| Formation of Significant Byproducts | 1. Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles (e.g., water, hydroxide, or another alcohol molecule), leading to the formation of diols and other impurities.2. Elimination Reaction: The base can induce an elimination reaction on the epichlorohydrin, competing with the desired substitution.[3][4]3. Polymerization: The epoxide product can polymerize under acidic or basic conditions, especially at elevated temperatures. | 1. Control Water Content: Use anhydrous reagents and solvents where possible. Minimize the amount of aqueous base used.2. Optimize Temperature and Base Addition: Avoid excessively high temperatures and add the base slowly to control the reaction exotherm. Using a milder base might also be beneficial.3. Maintain Neutral pH During Workup: During the aqueous workup, ensure the pH does not become strongly acidic or basic. |
| Difficulties in Product Purification | 1. Emulsion Formation: Vigorous mixing of aqueous and organic layers during workup can lead to stable emulsions.2. Co-distillation with Impurities: Byproducts with boiling points close to the product can make purification by distillation challenging.3. Residual Catalyst: The phase-transfer catalyst can be difficult to remove completely. | 1. Break Emulsion: Add brine (saturated NaCl solution) during the workup to help break emulsions.2. Chromatography: If distillation is ineffective, consider purification by column chromatography on silica gel.3. Aqueous Washes: Perform multiple washes with water or brine to remove the water-soluble catalyst. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize typical starting points for the optimization of reaction conditions, based on analogous syntheses of glycidyl ethers.
Table 1: Effect of Reactant Molar Ratio on Yield
| Molar Ratio (2-Chloroethanol : Epichlorohydrin) | Catalyst (TBAB) (mol%) | Base (NaOH) (equivalents) | Temperature (°C) | Approximate Yield (%) |
| 1 : 1.5 | 2 | 1.5 | 60 | 75-85 |
| 1 : 2.0 | 2 | 1.5 | 60 | 85-92 |
| 1 : 2.5 | 2 | 1.5 | 60 | >90 |
Data adapted from similar phase-transfer catalyzed etherifications.[1]
Table 2: Influence of Base and Temperature on Reaction Success
| Base (equivalents) | Temperature (°C) | Typical Reaction Time (h) | Observations |
| 1.1 | 40 | 6-8 | Slow conversion, may require longer reaction times. |
| 1.5 | 60 | 3-5 | Good balance of reaction rate and selectivity. |
| 2.0 | 80 | 1-3 | Faster reaction, but increased risk of side reactions like elimination and ring-opening.[3] |
General trends observed in Williamson ether synthesis.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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2-Chloroethanol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
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Toluene (or another suitable solvent)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-chloroethanol, epichlorohydrin (in a molar excess, e.g., 1.5-2.5 equivalents), toluene, and tetrabutylammonium bromide (1-2 mol%).
-
Base Addition: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 60°C). Slowly add a 50% aqueous solution of sodium hydroxide (1.5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-chloroethanol) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining base, salt, and catalyst.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: Monitoring 2-(2-Chloroethoxymethyl)oxirane Reactions
This guide provides researchers, scientists, and drug development professionals with detailed technical support for monitoring the progress of reactions involving 2-(2-Chloroethoxymethyl)oxirane. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of a this compound reaction?
A1: The progress of epoxide ring-opening reactions is typically monitored by chromatographic and spectroscopic methods. The most common techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the equipment available.
Q2: How does Thin-Layer Chromatography (TLC) indicate reaction progress?
A2: TLC is a quick and effective method to qualitatively monitor a reaction.[5] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can observe the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[5][6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Q3: Can GC-MS be used for quantitative analysis of my reaction?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis. It separates the components of the reaction mixture, and the mass spectrometer provides structural information for identification.[2] By using an internal standard and creating a calibration curve, you can determine the concentration of the reactant and product(s) over time to calculate reaction kinetics and yield.[7]
Q4: What should I look for in the ¹H NMR spectrum to confirm the reaction is proceeding?
A4: For a ring-opening reaction of this compound, you should monitor the disappearance of the characteristic signals of the epoxide protons and the appearance of new signals for the product. The protons on the oxirane ring are typically in the 2.5-3.5 ppm region. Upon ring-opening, new signals corresponding to protons on a diol or other adduct will appear, often at a different chemical shift.[4][8] Comparing the integration of the reactant and product signals allows for the quantification of the reaction progress.[9]
Experimental Protocols and Data
Thin-Layer Chromatography (TLC)
Protocol:
-
Prepare the TLC Plate: Use a silica gel coated plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Spot the Plate: Using a capillary tube, spot the plate with the starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot.[5]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or p-anisaldehyde stain) and gentle heating.
-
Analyze: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot confirms the reaction is progressing.[6]
Representative Data:
| Compound | Mobile Phase (3:1 Hexanes:Ethyl Acetate) | Rf Value | Visualization |
| This compound | 3:1 Hexanes:Ethyl Acetate | 0.65 | UV (if chromophore present), KMnO₄ stain |
| Ring-Opened Product (Example Diol) | 3:1 Hexanes:Ethyl Acetate | 0.20 | KMnO₄ stain |
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If quantitative analysis is desired, add a known amount of an internal standard.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that effectively separates the reactant from the product.[7] A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor the total ion chromatogram (TIC) to see peaks corresponding to different components.
-
Analysis: Identify the peaks for the starting material and product by their retention times and mass spectra.[10] Quantify the reaction progress by comparing the peak areas.
Representative Data:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 5.8 | 138 [M⁺], 103, 75, 63 |
| Ring-Opened Product (Example Diol) | 8.2 | 156 [M⁺], 125, 95, 79 |
Workflow and Troubleshooting
General Experimental Workflow
The following diagram outlines the general workflow for monitoring the reaction.
Caption: General workflow for monitoring a chemical reaction.
Troubleshooting Guide
This decision tree helps diagnose common issues encountered during reaction monitoring.
Caption: Troubleshooting guide for common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Dealing with impurities in 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities can be categorized as follows:
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Starting Materials and Reagents: Unreacted epichlorohydrin and 2-chloroethanol are common process-related impurities.
-
Byproducts from Synthesis:
-
Dimeric and Oligomeric Species: Self-reaction of the oxirane or reaction with the chloroethoxy side chain can lead to the formation of dimers and higher oligomers.
-
Isomeric Byproducts: Incomplete or alternative reactions can result in structural isomers.
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Hydrolysis Products: Reaction with residual water can lead to the opening of the epoxide ring, forming diol impurities.
-
-
Degradation Products: Improper storage conditions (e.g., exposure to moisture, high temperatures, or acidic/basic conditions) can lead to hydrolysis and polymerization.
Q2: My reaction yield is lower than expected. What are the potential causes related to the purity of this compound?
A2: Low reaction yield can often be attributed to impurities in the starting material. The presence of significant amounts of non-reactive impurities, such as oligomers or hydrolysis products, effectively lowers the concentration of the active reactant. Furthermore, certain impurities might interfere with the reaction mechanism or catalyst activity.
Q3: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A3: Yes, reactive impurities in your this compound can lead to the formation of unexpected side products. For instance, unreacted epichlorohydrin can participate in the reaction, leading to byproducts. Similarly, other reactive functional groups present in impurities can compete with the desired reaction pathway.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in Chromatographic Analysis (GC/HPLC)
Symptom: Your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of this compound shows unexpected peaks.
Possible Causes & Troubleshooting Steps:
-
Contamination:
-
Action: Analyze a blank solvent injection to rule out contamination from the solvent or the instrument.
-
Action: Ensure proper cleaning of all glassware and syringes.
-
-
Presence of Process-Related Impurities:
-
Action: Obtain and analyze reference standards for potential starting materials like epichlorohydrin and 2-chloroethanol.
-
Action: If available, analyze a sample from a different, high-purity batch for comparison.
-
-
Formation of Degradation Products:
-
Action: Review the storage conditions of your sample. Exposure to moisture or elevated temperatures can cause hydrolysis or oligomerization. Consider re-purifying the sample if degradation is suspected.
-
Action: Perform a forced degradation study (e.g., by exposing the sample to mild acidic or basic conditions) and analyze the resulting mixture to see if the unknown peaks correspond to degradation products.
-
Logical Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Issue 2: Inconsistent Experimental Results
Symptom: You are observing significant batch-to-batch variation in your experimental outcomes.
Possible Causes & Troubleshooting Steps:
-
Variable Impurity Profile:
-
Action: Analyze each batch of this compound using a validated analytical method (e.g., GC-FID or HPLC-UV) to quantify the purity and identify the major impurities.
-
Action: Correlate the impurity profile of each batch with the observed experimental results to identify problematic impurities.
-
-
Sample Degradation Over Time:
-
Action: If using the same batch over an extended period, re-analyze the purity to check for degradation. Store the material in a cool, dry, and inert atmosphere to minimize degradation.
-
Data Presentation: Hypothetical Impurity Profile of Different Batches
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) |
| This compound | 98.5 | 95.2 | 99.1 |
| Epichlorohydrin | 0.5 | 1.8 | 0.2 |
| 2-Chloroethanol | 0.3 | 0.9 | 0.1 |
| Dimer Species | 0.6 | 1.5 | 0.4 |
| Hydrolysis Product (Diol) | 0.1 | 0.6 | 0.2 |
This table illustrates how impurity levels can vary between batches, potentially explaining inconsistent experimental results.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This method is suitable for the quantitative analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of known impurities (if available) in the same solvent.
-
Inject the sample and standards into the GC system.
Data Analysis:
-
Calculate the percentage purity by area normalization, assuming all components have a similar response factor with the FID. For higher accuracy, use a corrected area percent based on the response factors of available impurity standards.
Experimental Workflow for GC Purity Analysis
Optimizing catalyst selection for 2-(2-Chloroethoxymethyl)oxirane reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-(2-Chloroethoxymethyl)oxirane. The focus is on optimizing catalyst selection to control reaction outcomes, improve yield, and enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the ring-opening of this compound?
A1: The ring-opening of epoxides like this compound is typically catalyzed by either acids or bases.[1][2]
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Acid Catalysis: Lewis acids (e.g., Sn-Beta zeolites, metal-salen complexes) or Brønsted acids can be used.[1] The reaction proceeds through a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon of the epoxide.[2][3][4]
-
Base Catalysis: Strong nucleophiles or bases (e.g., hydroxides, alkoxides, amines) can also open the epoxide ring.[4][5] This reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[4][5]
Q2: How does the choice of catalyst affect the regioselectivity of the reaction?
A2: The catalyst is the primary factor controlling which carbon of the oxirane ring is attacked by the nucleophile.
-
Under acidic conditions , the epoxide oxygen is protonated, leading to a transition state with carbocation-like character. The nucleophile will then attack the more substituted carbon, which can better stabilize the partial positive charge.[6][7]
-
Under basic conditions , the reaction is a direct SN2 attack. Steric hindrance is the dominant factor, so the nucleophile will attack the less substituted (primary) carbon of the oxirane ring.[4][5][8]
Q3: What are common side reactions to be aware of?
A3: Due to the high reactivity of the epoxide ring, several side reactions can occur:
-
Polymerization: Epoxides can react with each other to form polyethers, especially under certain acidic conditions.[9]
-
Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of a 1,2-diol, particularly in acid-catalyzed reactions.[2][3]
-
Reaction with the Chloroethyl Group: The terminal chlorine on the ethoxy methyl side chain can potentially undergo substitution reactions, although this is generally less favorable than the epoxide ring-opening.
Q4: Which analytical techniques are recommended for monitoring reaction progress and product distribution?
A4: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile compounds and for determining the ratio of different isomers. Chiral HPLC can be used to determine enantiomeric excess if a chiral reaction is performed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products to confirm regioselectivity and stereochemistry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst deactivation or insufficient loading.2. Reaction temperature is too low.3. Poor quality of reagents or solvent. | 1. Increase catalyst loading or use a fresh batch. Consider robust heterogeneous catalysts like Sn-Beta that show good reusability.[11]2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure all reagents are pure and solvents are anhydrous, as water can interfere with the reaction.[2][3] |
| Poor Regioselectivity | 1. Incorrect catalyst type for the desired outcome (acid vs. base).2. Mixed-mechanism reaction conditions. | 1. For attack at the less substituted carbon, use basic/nucleophilic conditions (e.g., NaH, RO⁻).[5] For attack at the more substituted carbon, use Lewis or Brønsted acid catalysts.2. Ensure the reaction is strictly acidic or basic. Avoid neutral pH or amphiprotic solvents that might facilitate both pathways. |
| Formation of Polymer Byproducts | 1. Catalyst is too aggressive (e.g., very strong Lewis or Brønsted acid).2. High concentration of the epoxide starting material. | 1. Switch to a milder catalyst. For Lewis acids, moderate-strength catalysts like Zr-based zeolites can sometimes be more selective than stronger ones like Sn-Beta.2. Perform the reaction under more dilute conditions or add the epoxide slowly to the reaction mixture. |
| Formation of Diol Impurity | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation) before use. |
Catalyst Performance Data (Example)
While specific data for this compound is limited, the following table illustrates typical performance differences between Lewis acid catalysts using epichlorohydrin as a model substrate, which has similar structural features.
| Catalyst | Catalyst Type | Relative Activity | Regioselectivity (Attack at less substituted carbon) | Key Advantages |
| Sn-Beta | Heterogeneous Lewis Acid | High (6-7x more active than Zr- or Hf-Beta)[11] | High | High activity and reusability.[11] |
| Zr-Beta | Heterogeneous Lewis Acid | Moderate[11] | High | Good activity, can be more selective than stronger acids. |
| Hf-Beta | Heterogeneous Lewis Acid | Moderate[11] | High | Similar to Zr-Beta. |
| Al-Beta | Heterogeneous Brønsted/Lewis Acid | Lower than Sn-Beta | Lower than Sn-Beta | Readily available. |
| NaOH | Homogeneous Base | Varies with substrate | Very High (Exclusively at less substituted carbon)[5] | Excellent regiocontrol for SN2 pathway. |
Data extrapolated from studies on epichlorohydrin and other terminal epoxides.[11]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol (ROH)
-
Catalyst Preparation: Activate the heterogeneous catalyst (e.g., Sn-Beta zeolite) by heating under vacuum or inert gas to remove adsorbed water.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated catalyst (e.g., 5 mol%).
-
Reagent Addition: Add the anhydrous alcohol solvent/reagent (e.g., methanol, 10-20 volumes). Begin stirring.
-
Initiation: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress using TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.
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Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening with a Nucleophile (Nu⁻)
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., THF) and the nucleophile's source (e.g., sodium hydride for generating an alkoxide, or an amine).
-
Nucleophile Generation (if necessary): If using an alcohol, add it dropwise to the sodium hydride suspension at 0 °C and allow it to stir until hydrogen evolution ceases.
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Substrate Addition: Add this compound (1.0 eq.), dissolved in a small amount of anhydrous solvent, dropwise to the nucleophile solution at 0 °C or room temperature.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/GC).
-
Quenching: Carefully quench the reaction by slowly adding a proton source, such as saturated aqueous ammonium chloride solution, at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Visualizations
Caption: Experimental workflow for catalyst screening and optimization.
Caption: Catalytic pathways for epoxide ring-opening reactions.
Caption: A logical flow for troubleshooting common reaction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Ring-Opening of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and increasing the regioselectivity of the ring-opening of 2-(2-chloroethoxymethyl)oxirane.
Factors Influencing Regioselectivity
The ring-opening of the unsymmetrical epoxide, this compound, can yield two regioisomeric products, depending on whether the nucleophile attacks the C2 (substituted) or C3 (unsubstituted) position of the oxirane ring. The outcome of this reaction is primarily governed by a combination of steric and electronic effects, which can be modulated by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.
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Steric Hindrance: The substituent at the C2 position presents steric bulk, which can hinder the approach of a nucleophile.
-
Electronic Effects: The electron-withdrawing nature of the chloroethoxymethyl group can influence the electron density at the C2 and C3 carbons of the epoxide. Under acidic conditions, protonation of the epoxide oxygen can lead to a partial positive charge on the carbon atoms, with the more substituted carbon (C2) being better able to stabilize this charge.
Frequently Asked Questions (FAQs)
Q1: How do I control which carbon of the oxirane ring is attacked by the nucleophile?
A1: The regioselectivity of the ring-opening reaction can be controlled by carefully selecting the reaction conditions.
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For attack at the less substituted carbon (C3): Employ basic or nucleophilic conditions. In this scenario, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.[1][2]
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For attack at the more substituted carbon (C2): Use acidic conditions, particularly with weak nucleophiles.[1][2] The reaction proceeds through a mechanism with significant SN1 character. Protonation of the epoxide oxygen makes it a better leaving group, and a partial positive charge develops on the more substituted carbon, which is stabilized by the neighboring oxygen atom of the ether linkage. This makes the C2 position more electrophilic.[3][4]
Q2: What is the role of a Lewis acid in the ring-opening reaction?
A2: Lewis acids can be used to activate the epoxide towards nucleophilic attack. They coordinate to the oxygen atom of the oxirane, making the ring more susceptible to opening. The choice of Lewis acid can significantly influence the regioselectivity. Stronger Lewis acids can promote a more SN1-like mechanism, favoring attack at the more substituted carbon (C2). In contrast, some Lewis acid-catalyst systems can be designed to favor attack at the less substituted carbon (C3).
Q3: How does the choice of nucleophile affect the regioselectivity?
A3: The nature of the nucleophile plays a crucial role.
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Strong, "hard" nucleophiles (e.g., alkoxides, amines, Grignard reagents) under basic or neutral conditions will predominantly attack the less sterically hindered C3 position.[1][5]
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Weak nucleophiles (e.g., water, alcohols) generally require acid catalysis to react efficiently and will favor attack at the more substituted C2 position.[1][4]
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"Soft" nucleophiles like thiols can exhibit variable regioselectivity depending on the conditions, but often favor attack at the less substituted carbon under neutral or basic conditions.
Q4: What are the potential side reactions to be aware of?
A4: Common side reactions include:
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Polymerization: Under strongly acidic or basic conditions, the opened epoxide can act as a nucleophile itself, leading to oligomerization or polymerization. This can often be mitigated by using a large excess of the external nucleophile and controlling the reaction temperature.
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Reaction with the chloroethyl group: Strong nucleophiles could potentially displace the chloride ion, leading to undesired byproducts. This is generally less favorable than epoxide ring-opening due to the high ring strain of the epoxide.
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Formation of diols: If water is present in the reaction mixture, hydrolysis of the epoxide can occur, leading to the formation of 1,2-diols, especially under acidic conditions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity
| Potential Cause | Suggested Solution |
| Ambiguous Reaction Conditions | Ensure a clear distinction between acidic and basic/nucleophilic conditions. For C3 attack, use a strong base or a highly nucleophilic reagent without any acidic additives. For C2 attack, use a protic or Lewis acid catalyst with a weak nucleophile. |
| Borderline Nucleophile | For nucleophiles that can react under both acidic and basic conditions, the regioselectivity can be poor. Consider modifying the nucleophile to be more definitively "hard" or "soft" or adjust the reaction conditions to strongly favor one pathway. |
| Lewis Acid Choice | The strength and nature of the Lewis acid can lead to a mixture of regioisomers. Screen different Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄, Sc(OTf)₃) to optimize for the desired isomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates. For SN1-like pathways (C2 attack), polar protic solvents can be beneficial. For SN2 pathways (C3 attack), polar aprotic solvents are often suitable. |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Insufficient Activation of Epoxide | For weak nucleophiles, ensure sufficient acid catalysis. For sluggish reactions with strong nucleophiles, consider gentle heating, but monitor for side reactions. |
| Polymerization | Use a higher concentration of the nucleophile relative to the epoxide. Adding the epoxide slowly to a solution of the nucleophile can also minimize polymerization. |
| Decomposition of Reactants or Products | Check the stability of your nucleophile and product under the reaction conditions. If necessary, use milder conditions or a protecting group strategy. |
| Difficult Product Isolation | The resulting amino alcohols or diols can be highly polar and water-soluble, making extraction challenging. Consider using a continuous extraction apparatus or derivatization to facilitate isolation. |
Problem 3: Difficulty in Separating Regioisomers
| Potential Cause | Suggested Solution |
| Similar Polarity of Isomers | The two regioisomers may have very similar polarities, making chromatographic separation difficult. |
| Derivative Formation | Convert the mixture of regioisomeric alcohols into derivatives (e.g., esters, silyl ethers) that may have different chromatographic properties, facilitating separation. The protecting group can be removed after separation. |
| Crystallization | Attempt fractional crystallization of the product mixture or its derivatives. |
| Optimize for Selectivity | The most effective solution is to optimize the reaction to produce a single regioisomer, eliminating the need for separation. Refer to the "Poor Regioselectivity" section for guidance. |
Data Presentation: Predicted Regioselectivity
The following tables summarize the expected major regioisomer based on general principles of epoxide ring-opening reactions. The ratios are qualitative and will vary depending on the specific nucleophile, solvent, and temperature.
Table 1: Base-Catalyzed or Nucleophilic Ring-Opening (SN2-type) Favors attack at the less substituted carbon (C3)
| Nucleophile | Catalyst/Conditions | Major Product | Expected Regioselectivity (C3:C2) |
| R-NH₂ (Amine) | None or Base | 1-Amino-3-(2-chloroethoxy)propan-2-ol | High |
| R-OH (Alcohol) | Strong Base (e.g., NaOR) | 1-Alkoxy-3-(2-chloroethoxy)propan-2-ol | High |
| R-SH (Thiol) | Base (e.g., NaSR) | 1-(Thioalkyl)-3-(2-chloroethoxy)propan-2-ol | High |
| RMgX (Grignard) | Ether | 1-Alkyl-3-(2-chloroethoxy)propan-2-ol | Very High |
| LiAlH₄ | Ether, then H₃O⁺ | 1-(2-Chloroethoxy)propan-2-ol | High |
Table 2: Acid-Catalyzed Ring-Opening (SN1-type) Favors attack at the more substituted carbon (C2)
| Nucleophile | Catalyst | Major Product | Expected Regioselectivity (C2:C3) |
| H₂O (Water) | H₂SO₄, HClO₄ | 3-(2-Chloroethoxy)propane-1,2-diol | Moderate to High |
| R-OH (Alcohol) | H₂SO₄, TsOH | 2-Alkoxy-1-(2-chloroethoxy)propan-2-ol | Moderate to High |
| HX (e.g., HCl, HBr) | Anhydrous | 2-Halo-1-(2-chloroethoxy)propan-2-ol | Moderate to High |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Amino-3-(2-chloroethoxy)propan-2-ol (C3-Attack)
This protocol is a general guideline for the reaction of this compound with an amine under conditions that favor nucleophilic attack at the less hindered carbon.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or THF).
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Addition of Epoxide: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
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Reaction Monitoring: The reaction is typically exothermic. If necessary, cool the flask in an ice bath to maintain the temperature. After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any excess amine and salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-amino-3-(2-chloroethoxy)propan-2-ol.
Protocol 2: Regioselective Synthesis of 2-Alkoxy-1-(2-chloroethoxy)propan-2-ol (C2-Attack)
This protocol provides a general method for the acid-catalyzed ring-opening of this compound with an alcohol, favoring attack at the more substituted carbon.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.
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Addition of Catalyst: Cool the solution in an ice bath and add a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-toluenesulfonic acid).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
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Work-up: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral. Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-alkoxy-1-(2-chloroethoxy)propan-2-ol.
Visualizations
Caption: Factors influencing the regioselectivity of ring-opening.
Caption: A workflow for troubleshooting regioselectivity issues.
References
Preventing decomposition of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-(2-Chloroethoxymethyl)oxirane during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter, in a question-and-answer format.
Q1: I suspect my this compound has started to decompose. What are the tell-tale signs?
A1: Decomposition of this compound can manifest in several ways. Visually, you might observe a change in color or the formation of precipitates. A change in viscosity could indicate polymerization. Chemically, you may detect a decrease in pH of your solution due to the formation of hydrochloric acid from hydrolysis. For definitive confirmation, we recommend analytical techniques such as NMR or GC-MS to identify degradation products.
Q2: My reaction involves an aqueous solution. How can I minimize hydrolysis of the oxirane ring?
A2: Hydrolysis is a primary degradation pathway for epoxides in aqueous media. The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the ring-opening of the epoxide. To minimize hydrolysis, it is crucial to maintain the pH of your solution as close to neutral (pH 7) as possible. If the experimental conditions permit, consider using a buffered system.
Q3: I need to heat my reaction mixture containing this compound. What temperature limits should I observe?
Q4: What solvents are recommended for use with this compound?
A4: this compound is miscible with most polar organic solvents.[5] However, to prevent decomposition, it is critical to use anhydrous solvents. The presence of water can lead to hydrolysis.[1] Protic solvents, especially under acidic or basic conditions, can participate in the ring-opening of the epoxide. Aprotic solvents are generally preferred. Always ensure your solvent is free from acidic or basic impurities.
Q5: I am planning a multi-step synthesis. Which reagents are incompatible with this compound?
A5: Several classes of reagents are known to be incompatible with epoxides and should be avoided in subsequent or concurrent reaction steps. These include:
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Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
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Strong Acids and Bases: Catalyze the ring-opening of the epoxide, leading to decomposition.
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Amines: Can react with the epoxide ring in a nucleophilic addition reaction.[3]
Always consult the Safety Data Sheet (SDS) for your specific reagents to identify any potential incompatibilities.
Quantitative Data Summary
The following tables provide quantitative data on the stability of structurally similar compounds, which can serve as a useful guide for handling this compound.
Table 1: Hydrolysis Half-life of Epichlorohydrin in Water at 20°C
| pH | Half-life (hours) |
| 2.5 | 79 |
| 7 | 148 |
| 12 | 62 |
Data sourced from a study on epichlorohydrin, a structurally related epoxide.[6]
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][7] Keep away from heat, sparks, and open flames.
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Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).
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Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Dispensing: Use clean, dry glassware and syringes for dispensing the liquid. Avoid introducing moisture into the storage container.
Visualizations
Diagram 1: General Decomposition Pathways of this compound
Caption: Major decomposition pathways for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Decomposition
Caption: A logical workflow for troubleshooting suspected decomposition.
References
Technical Support Center: NMR Spectroscopy of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane and encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted NMR Data for this compound
To effectively troubleshoot your NMR spectra, it is essential to have a reference for the expected chemical shifts and coupling constants. Below is a table of predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These values are estimated based on the analysis of similar functional groups and may vary slightly depending on experimental conditions.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ha | ~2.60 | dd | J ≈ 5.0, 2.5 |
| Hb | ~2.80 | dd | J ≈ 5.0, 4.0 |
| Hc | ~3.15 | m | - |
| Hd, Hd' | ~3.50-3.80 | m | - |
| He, He' | ~3.50-3.80 | m | - |
| Hf, Hf' | ~3.50-3.80 | m | - |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~42.5 |
| C2 | ~71.0 |
| C3 | ~70.0 |
| C4 | ~44.5 |
| C5 | ~51.0 |
Troubleshooting Common NMR Issues
Below are common problems encountered during the NMR analysis of this compound, presented in a question-and-answer format.
Q1: My baseline is distorted and my peaks are broad. What could be the issue?
A1: A distorted baseline and broad peaks are often indicative of poor magnetic field homogeneity. This can be caused by several factors:
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Sample Preparation: The sample may contain suspended solid particles. It is crucial to filter your sample into the NMR tube.[1]
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NMR Tube Quality: Scratched or poor-quality NMR tubes can negatively impact shimming.
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Shimming: The spectrometer may require further shimming to optimize the magnetic field.
Troubleshooting Workflow for Baseline and Peak Shape Issues
Caption: Troubleshooting workflow for distorted baselines and broad peaks.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?
A2: Unexpected peaks are typically due to impurities in your sample or the NMR solvent. Common impurities include:
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Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, ethyl acetate, hexane).
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Water: Often appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.
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Grease: From glassware joints, appearing as broad signals around 0.8-1.3 ppm.
Refer to tables of common NMR solvent impurities to identify the contaminant based on its chemical shift and multiplicity in your deuterated solvent.[2][3][4][5][6]
Q3: The chemical shifts in my spectrum don't match the predicted values. Why?
A3: Discrepancies in chemical shifts can arise from:
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Solvent Effects: The polarity of the deuterated solvent can influence chemical shifts.
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Concentration: Highly concentrated samples can lead to shifts in proton signals, especially those involved in intermolecular interactions.
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Temperature: Temperature fluctuations can affect chemical shifts, particularly for protons involved in hydrogen bonding.
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Referencing: Ensure the spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be at 7.26 ppm.
Q4: The splitting patterns of the oxirane protons are unclear. What can I do?
A4: The protons on the oxirane ring (Ha, Hb, and Hc) form a complex splitting pattern. If the resolution is poor:
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Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, making it easier to resolve complex multiplets.
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2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other.
Logical Relationship of Troubleshooting Steps
Caption: Interrelation of common NMR troubleshooting categories.
Experimental Protocols
A general protocol for preparing an NMR sample of this compound is as follows:
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Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[1]
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
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Internal Standard: If quantitative analysis is required, an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
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Spectrometer Setup: Insert the sample into the spectrometer. Follow the instrument-specific procedures for locking, tuning, and shimming.
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Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).
Frequently Asked Questions (FAQs)
Q: What is the expected chemical shift for the epoxide protons?
A: The protons on the oxirane ring are expected to resonate in the range of approximately 2.6 to 3.2 ppm.
Q: Can I use a solvent other than CDCl₃?
A: Yes, other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used, but be aware that the chemical shifts of your compound will change.
Q: How can I confirm the presence of the chloroethoxy group?
A: The methylene groups of the chloroethoxy moiety will appear as two overlapping multiplets in the range of 3.5-3.8 ppm. The presence of the chlorine atom causes a downfield shift of the adjacent methylene group.
Q: My compound appears to be degrading in the NMR tube. What should I do?
A: Epoxides can be sensitive to acidic impurities. Ensure your deuterated solvent is of high quality and free from acid. If degradation persists, consider acquiring the spectrum at a lower temperature or in a different solvent.
Q: Is 2D NMR necessary for structure confirmation?
A: While 1D ¹H and ¹³C NMR are often sufficient for basic characterization, 2D NMR experiments like COSY and HSQC can be very helpful in unambiguously assigning all proton and carbon signals, especially for resolving the overlapping methylene proton signals.
References
- 1. (2S)-2-[(2-Chloroethoxy)methyl]oxirane | C5H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Common mistakes in handling 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Purity: Impurities in this compound or other reactants. 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Catalyst Inactivity: If using a catalyst, it may be poisoned or deactivated. 5. Improper Work-up: Product loss during extraction, purification, or isolation steps. | 1. Reagent Purity: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. 2. Incorrect Stoichiometry: Carefully recalculate and re-measure the molar ratios of all reactants. 3. Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. 4. Catalyst Inactivity: Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. 5. Improper Work-up: Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH, using a different extraction solvent, or employing a more suitable purification method. |
| Formation of Side Products | 1. Ring-Opening Regioselectivity: Nucleophilic attack at the undesired carbon of the oxirane ring. 2. Polymerization: The oxirane can polymerize under certain conditions. 3. Reaction with Solvent: The solvent may be participating in the reaction. | 1. Ring-Opening Regioselectivity: The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. Under basic or nucleophilic conditions, attack generally occurs at the less sterically hindered carbon. Under acidic conditions, the attack may occur at the more substituted carbon due to partial carbocation character in the transition state. Adjust the pH and choice of nucleophile to favor the desired regioisomer.[1] 2. Polymerization: Avoid high temperatures and the presence of strong acids or bases that can initiate polymerization. Add the oxirane slowly to the reaction mixture. 3. Reaction with Solvent: Choose an inert solvent that does not react with the starting materials or intermediates. |
| Inconsistent Results | 1. Moisture Contamination: Water can react with the oxirane or other reagents. 2. Temperature Fluctuations: Inconsistent reaction temperature can affect reaction rates and selectivity. 3. Variability in Starting Material Quality: Batch-to-batch variation in the purity of this compound. | 1. Moisture Contamination: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Temperature Fluctuations: Use a reliable temperature-controlled reaction setup (e.g., oil bath with a temperature controller). 3. Variability in Starting Material Quality: Analyze each new batch of starting material for purity before use. |
| Safety Concerns (e.g., skin irritation) | 1. Improper Handling: Direct contact with the skin or inhalation of vapors. 2. Inadequate Personal Protective Equipment (PPE): Not wearing appropriate gloves, lab coat, and eye protection. | 1. Improper Handling: Handle this compound in a well-ventilated fume hood. Avoid direct contact with skin and eyes.[2][3][4] 2. Inadequate Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is expected to have hazards similar to other chlorinated epoxides. It is likely to be a skin and eye irritant and may cause allergic skin reactions.[3] It is harmful if swallowed or inhaled.[5] Due to its epoxide group, it is a reactive electrophile and should be handled with care.
Q2: How should I store this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored away from strong oxidizing agents and amines.[2][5]
Q3: What are the typical reaction conditions for the ring-opening of this compound with a nucleophile?
A3: The reaction conditions depend on the nucleophile and the desired regioselectivity.
-
Basic/Nucleophilic Conditions: Strong nucleophiles (e.g., amines, alkoxides) will typically react at the less sterically hindered carbon of the epoxide ring. These reactions are often carried out in a polar aprotic solvent.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic attack can then occur at the more substituted carbon, proceeding through a transition state with significant carbocation character.
Q4: Can this compound polymerize?
A4: Yes, like other epoxides, it can undergo polymerization, especially in the presence of strong acids or bases and at elevated temperatures. To avoid this, it is often added slowly to the reaction mixture, and the temperature is carefully controlled.
Q5: What are the common decomposition products of this compound upon heating?
A5: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H9ClO2 | |
| Molecular Weight | 136.58 g/mol | |
| Appearance | Likely a colorless liquid | [2] |
| Boiling Point | Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: 117.9 °C. | [6] |
| Melting Point | Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: -25.6 °C. | [6] |
| Density | Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: 1.1812 g/cm³. | [6] |
| Solubility | Expected to be soluble in organic solvents. Solubility in water is likely limited. |
Experimental Protocols
Protocol: Synthesis of a β-Amino Alcohol via Ring-Opening of an Epoxide with an Amine
This protocol is a general guideline for the reaction of an epoxide with an amine, a common step in the synthesis of various pharmaceuticals, such as beta-blockers.[7] This specific example is adapted from the synthesis of (S)-Bisoprolol, which utilizes a similar epoxide.
Materials:
-
This compound
-
Isopropylamine
-
Methanol (anhydrous)
-
Sodium hydroxide
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Addition of Amine: Add isopropylamine (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired β-amino alcohol.
Visualizations
Diagram: Synthesis of a Ganciclovir Analog Precursor
This diagram illustrates the synthetic pathway for a precursor to a Ganciclovir analog, a type of antiviral medication. This pathway involves the ring-opening of this compound by a protected guanine derivative, a key step in the synthesis of many nucleoside analogs.
Caption: Synthetic pathway for a Ganciclovir analog precursor.
Diagram: Experimental Workflow for Epoxide Ring-Opening
This diagram outlines the general workflow for performing a ring-opening reaction of this compound.
Caption: General experimental workflow for epoxide ring-opening reactions.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-2-(1-chloroethyl)oxirane | C4H6Cl2O | CID 12742550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Oxirane, (ethoxymethyl)- (CAS 4016-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the shelf life of 2-(2-Chloroethoxymethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf life and handling of 2-(2-Chloroethoxymethyl)oxirane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | 1. Hydrolysis: The epoxide ring is susceptible to opening in the presence of moisture. 2. Polymerization: The reactive epoxide ring can lead to oligomerization or polymerization, especially in the presence of acidic or basic impurities. 3. Decomposition: The chloroethoxy side chain may undergo elimination or substitution reactions, particularly when exposed to heat or light. | 1. Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended. 2. Purity of Solvents: Use anhydrous solvents for all experiments. 3. pH Control: Avoid acidic or basic conditions during storage and handling. |
| Inconsistent Experimental Results | 1. Variable Purity of Starting Material: Degradation of this compound can lead to the presence of impurities that interfere with reactions. 2. Presence of Peroxides: Ethers are prone to forming explosive peroxides over time when exposed to oxygen. | 1. Purity Verification: Always check the purity of this compound by a suitable analytical method (e.g., GC-MS or NMR) before use. 2. Peroxide Testing: Regularly test for the presence of peroxides using peroxide test strips. If peroxides are present, consult safety protocols for their removal. |
| Color Change (Yellowing) | 1. Oxidation: Exposure to air and light can cause oxidation of the molecule.[1] 2. Impurities: The presence of acidic or metallic impurities can catalyze degradation reactions that produce colored byproducts. | 1. Inert Atmosphere: Store and handle the compound under an inert atmosphere. 2. Use of Stabilizers: Consider the addition of a suitable antioxidant or stabilizer, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-300 ppm).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal shelf life, it is recommended to store this compound in a cool, dry, and dark place. Refrigeration at 2-8°C is ideal. Avoid repeated freeze-thaw cycles, as this can potentially lead to crystallization or degradation.[3][4]
Q2: How can I prevent the polymerization of this compound?
A2: Polymerization is often initiated by acidic or basic impurities. Ensure that all glassware is clean and free of acidic or basic residues. Storing the compound under a neutral and inert atmosphere will also help to minimize polymerization.
Q3: Is it necessary to use a stabilizer with this compound?
A3: While not always necessary for short-term storage, the addition of a stabilizer can significantly improve the long-term shelf life. Given the presence of an ether linkage, which can form peroxides, and a chlorinated side chain that can degrade, a stabilizer like BHT can be beneficial.[2]
Q4: How can I test for the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of degradation products.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways are likely to involve the opening of the epoxide ring through hydrolysis or reaction with nucleophiles, and reactions of the chloroethoxy side chain, such as elimination of HCl or substitution of the chlorine atom.
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To evaluate the stability of this compound under accelerated aging conditions.
Methodology:
-
Aliquot 1 gram samples of this compound into amber glass vials.
-
Create three storage conditions:
-
Condition A (Control): 2-8°C, dark, under argon.
-
Condition B (Elevated Temperature): 40°C, dark, ambient atmosphere.
-
Condition C (Light Exposure): Room temperature, exposed to ambient light, ambient atmosphere.
-
-
At time points 0, 1, 3, and 6 months, remove one vial from each condition.
-
Analyze the purity of the sample using GC-MS.
-
Visually inspect for any color change.
Protocol 2: Peroxide Detection
Objective: To test for the presence of peroxides in this compound.
Methodology:
-
Use commercially available peroxide test strips.
-
In a well-ventilated fume hood, open the container of this compound.
-
Dip the test strip into the liquid for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the test kit to determine the peroxide concentration.
-
Record the date and the result on the container label.
Quantitative Data Summary
| Storage Condition | Time (Months) | Purity (%) | Appearance | Peroxide Level (ppm) |
| A: 2-8°C, Dark, Argon | 0 | 99.5 | Colorless | < 1 |
| 1 | 99.4 | Colorless | < 1 | |
| 3 | 99.3 | Colorless | < 1 | |
| 6 | 99.2 | Colorless | < 1 | |
| B: 40°C, Dark, Air | 0 | 99.5 | Colorless | < 1 |
| 1 | 98.2 | Faint Yellow | 5 | |
| 3 | 96.5 | Yellow | 15 | |
| 6 | 93.1 | Yellow-Brown | 30 | |
| C: RT, Light, Air | 0 | 99.5 | Colorless | < 1 |
| 1 | 97.8 | Faint Yellow | 8 | |
| 3 | 95.1 | Yellow | 25 | |
| 6 | 91.5 | Brown | 50 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the accelerated stability study.
References
Validation & Comparative
A Comparative Guide to 2-(2-Chloroethoxymethyl)oxirane and Epichlorohydrin in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two functionalized epoxides, 2-(2-Chloroethoxymethyl)oxirane and the widely used epichlorohydrin, as reagents in chemical synthesis. While epichlorohydrin is a well-documented and versatile building block, publicly available experimental data on this compound is limited. This comparison, therefore, combines established data for epichlorohydrin with a theoretical and structurally inferred analysis of this compound to guide researchers on their potential applications and relative performance.
Executive Summary
Epichlorohydrin is a bifunctional electrophile extensively used in the production of epoxy resins, pharmaceuticals, and other specialty chemicals. Its reactivity is well-characterized, with a vast body of literature supporting its use. This compound, a structural analog, is a less-explored compound. Based on its structure, it is also a bifunctional electrophile, but with a longer, more flexible ether-containing side chain. This structural difference suggests it could be a valuable alternative to epichlorohydrin in applications where linker length and flexibility are critical design parameters, such as in the development of novel drug candidates or functionalized polymers. However, the lack of specific experimental data for this compound necessitates that its potential be considered from a theoretical standpoint, highlighting an area ripe for further research.
Physical and Chemical Properties
A fundamental comparison of the two molecules reveals key structural and physical differences that can influence their behavior in a reaction.
| Property | Epichlorohydrin | This compound (Predicted) |
| Synonyms | 2-(Chloromethyl)oxirane, 1-Chloro-2,3-epoxypropane | Glycidyl 2-chloroethyl ether |
| CAS Number | 106-89-8 | Not readily available |
| Molecular Formula | C₃H₅ClO | C₅H₉ClO₂ |
| Molecular Weight | 92.52 g/mol | 136.58 g/mol |
| Boiling Point | 117.9 °C | Higher than epichlorohydrin due to increased molecular weight and polarity |
| Key Reactive Sites | Epoxide ring, Chloromethyl group | Epoxide ring, Chloroethoxymethyl group |
Synthesis of the Reagents
The synthetic routes to these epoxides are a crucial consideration for their accessibility and cost-effectiveness in a research or industrial setting.
Epichlorohydrin Synthesis
The industrial production of epichlorohydrin is well-established and primarily follows two main routes:
-
From Allyl Chloride: This is the traditional method, involving the chlorohydrination of allyl chloride followed by dehydrochlorination with a base to form the epoxide ring.
-
From Glycerol: A more recent and "greener" approach utilizes glycerol, a byproduct of biodiesel production. Glycerol is converted to dichlorohydrins, which are then treated with a base to yield epichlorohydrin.
Synthesis routes to Epichlorohydrin.
Proposed Synthesis of this compound
Specific, high-yield synthetic protocols for this compound are not widely reported in the literature. However, a chemically sound and commonly employed method for the synthesis of glycidyl ethers is the Williamson ether synthesis .[1][2][3] This would involve the reaction of epichlorohydrin with 2-chloroethanol in the presence of a base.
Postulated Experimental Protocol:
-
Reaction: 2-Chloroethanol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent to form the alkoxide. Epichlorohydrin is then added, and the reaction proceeds via an SN2 mechanism where the alkoxide displaces the chloride of epichlorohydrin.
-
Work-up and Purification: Standard aqueous work-up followed by extraction and purification by distillation or chromatography would yield the desired product.
Proposed synthesis of this compound.
Reactivity and Performance in Synthesis
Both epichlorohydrin and this compound are bifunctional electrophiles, offering two sites for nucleophilic attack.
General Reactivity of the Epoxide Ring
The strained three-membered ring of an epoxide is highly susceptible to ring-opening by a wide range of nucleophiles.[4][5]
-
Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
-
Under Acidic Conditions: The epoxide oxygen is protonated, activating the ring. The regioselectivity of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide.
General epoxide ring-opening reaction.
Comparative Performance
| Feature | Epichlorohydrin | This compound (Inferred) |
| Nature of Introduced Moiety | Introduces a glycidyl group with a chloromethyl side chain. | Introduces a glycidyl group with a chloroethoxymethyl side chain. |
| Linker Characteristics | Provides a short, relatively rigid linker. | Provides a longer, more flexible linker containing an ether linkage. |
| Reaction Kinetics | Well-documented reaction rates with various nucleophiles. | Expected to have similar epoxide ring-opening kinetics. The reactivity of the chloroalkyl side chain may differ. |
| Selectivity | Regioselectivity of ring-opening is well-studied. | Expected to follow similar regioselectivity rules for epoxide opening. |
| Potential Byproducts | Polymerization and side reactions are known and can be controlled. | Similar potential for polymerization. The ether linkage is generally stable but could be cleaved under harsh acidic conditions. |
Applications in Drug Development and Beyond
The choice between these two reagents will largely depend on the desired properties of the final molecule.
-
Epichlorohydrin is a proven building block in the synthesis of numerous pharmaceuticals, including beta-blockers, and is a key component in the production of epoxy resins and other polymers.[6][7] Its short linker is suitable for creating compact molecular architectures.
-
This compound , while not extensively documented, offers the potential to synthesize analogs of existing drugs with modified pharmacokinetic or pharmacodynamic properties due to its longer, more flexible linker. This can be advantageous in lead optimization studies. It could also find applications in the development of novel polymers and cross-linking agents where increased flexibility is desired.
Safety and Handling
Both compounds should be handled with care due to their reactive nature and potential toxicity.
-
Epichlorohydrin is a known irritant, toxic, and probable human carcinogen.[7] Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this compound.
-
This compound , as a chlorinated epoxide, should be presumed to have similar hazards to epichlorohydrin. All handling should be conducted in a well-ventilated fume hood with appropriate PPE.
Conclusion and Future Outlook
Epichlorohydrin remains a highly valuable and versatile reagent in chemical synthesis due to its well-understood reactivity and broad range of applications. This compound presents an intriguing, yet underexplored, alternative. Its key differentiating feature is the longer, ether-containing side chain, which could be leveraged to create novel molecules with unique properties.
The significant gap in the experimental data for this compound highlights a clear opportunity for further research. A thorough investigation into its synthesis, reactivity, and performance in various synthetic applications would be of great value to the scientific community, potentially unlocking new avenues in drug discovery and materials science. Researchers are encouraged to explore the synthesis and utility of this promising, yet underutilized, building block.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epichlorohydrin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 2-(2-Chloroethoxymethyl)oxirane
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. 2-(2-Chloroethoxymethyl)oxirane is a valuable building block characterized by its reactive epoxide ring and a chloroethoxy side chain, making it a versatile precursor for the introduction of this functional group in more complex molecules. This guide provides a comparative analysis of the two primary synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and overall efficiency based on analogous chemical transformations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis of Glycidol | Route B: Reaction of Epichlorohydrin with 2-Chloroethanol |
| Starting Materials | Glycidol, 2-Chloroethanol, Chlorinating Agent | Epichlorohydrin, 2-Chloroethanol |
| Reaction Type | Williamson Ether Synthesis | Nucleophilic Ring Opening followed by Epoxidation |
| Key Intermediates | Sodium Glycidoxide, 1-chloro-2-(chloromethoxy)ethane (or similar) | 1-Chloro-3-(2-chloroethoxy)propan-2-ol |
| Typical Yields | Moderate to High (estimated 60-80%) | High (reported yields for similar alcohols >75%)[1] |
| Reaction Conditions | Basic conditions (e.g., NaH), Anhydrous Solvent | Lewis acid or base catalysis, often solvent-free[1][2] |
| Primary Advantages | Potentially fewer steps if a suitable alkylating agent is available. | Utilizes readily available and inexpensive starting materials. Well-established for a wide range of alcohols.[1][3] |
| Primary Disadvantages | The direct alkylating agent, 1-chloro-2-(chloromethoxy)ethane, is not commercially common, requiring its in-situ generation or a multi-step approach. | Potential for side reactions, such as the formation of polymeric by-products.[2] |
Synthetic Route A: Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4][5] In the context of synthesizing this compound, this strategy involves the reaction of a glycidol-derived alkoxide with a suitable 2-chloroethyl halide derivative.
A plausible pathway involves the deprotonation of glycidol with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophile would then react with a suitable electrophile containing the 2-chloroethoxymethyl moiety. However, the direct alkylating agent, 1-chloro-2-(chloromethoxy)ethane, is not a standard commercially available reagent. A more practical approach involves a two-step sequence where 2-chloroethanol is first converted to a suitable intermediate that can then react with glycidol.
Logical Workflow for Route A
Caption: Logical workflow for the synthesis of this compound via the Williamson ether synthesis (Route A).
Experimental Protocol (Hypothetical)
-
Formation of the Alkylating Agent: In a reaction vessel, 2-chloroethanol is reacted with a suitable chlorinating agent (e.g., thionyl chloride with a catalytic amount of a tertiary amine) in an inert solvent to form the corresponding chloromethyl ether or a related reactive species.
-
Formation of Sodium Glycidoxide: In a separate, dry reaction flask under an inert atmosphere, glycidol is dissolved in an anhydrous aprotic solvent (e.g., THF). Sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Etherification: The freshly prepared solution of the alkylating agent is added dropwise to the sodium glycidoxide solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Synthetic Route B: Epichlorohydrin Ring-Opening and Re-closure
This route is a well-established method for the synthesis of glycidyl ethers from various alcohols.[1][3] The synthesis of this compound via this method involves two key steps: the initial ring-opening of epichlorohydrin by 2-chloroethanol, followed by an intramolecular cyclization to form the desired epoxide ring.
This process can be catalyzed by either a Lewis acid or a base. The base-catalyzed route is often preferred as it facilitates the subsequent ring-closure step in a one-pot fashion. A phase-transfer catalyst is sometimes employed to improve the reaction rate and yield.[2]
Experimental Workflow for Route B
Caption: Experimental workflow for the synthesis of this compound from epichlorohydrin and 2-chloroethanol (Route B).
Experimental Protocol (Adapted from similar syntheses)
-
Initial Reaction: 2-Chloroethanol is mixed with a catalytic amount of a Lewis acid (e.g., SnCl₄) or a base. Epichlorohydrin is then added dropwise to the mixture at a controlled temperature. For the base-catalyzed reaction, a phase-transfer catalyst such as tetrabutylammonium bromide can be added.[3]
-
Ring Closure: After the initial ring-opening is complete (as monitored by TLC or GC), a stoichiometric amount of a strong base (e.g., aqueous sodium hydroxide) is added to the reaction mixture. This induces the dehydrochlorination and subsequent intramolecular cyclization to form the epoxide ring.[2]
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the final this compound.
Concluding Remarks
Both synthetic routes present viable options for the preparation of this compound. Route B, the reaction of epichlorohydrin with 2-chloroethanol, appears to be the more practical and well-documented approach for analogous compounds, benefiting from readily available starting materials and established protocols that have been optimized for high yields.[1] While the Williamson ether synthesis (Route A) is a classic and powerful method, its application here is hampered by the lack of a readily available, specific alkylating agent, potentially requiring additional synthetic steps.
For researchers aiming for a scalable and efficient synthesis, the optimization of the reaction conditions for Route B, potentially exploring different catalysts and reaction conditions, would likely be the most fruitful avenue. Further experimental investigation is required to determine the precise yields and purity for the synthesis of the target molecule by either route.
References
A Comparative Guide to Purity Validation of 2-(2-Chloroethoxymethyl)oxirane: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-(2-Chloroethoxymethyl)oxirane. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical intermediates. This document presents detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your laboratory's needs.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the efficacy and safety of the final drug product. Due to its chemical structure, this compound lacks a significant UV chromophore, making its analysis by standard HPLC-UV challenging. This guide explores a tailored HPLC method with universal detection and a comparative GC-MS method, a common alternative for volatile and semi-volatile compounds.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polar-modified C18 column (e.g., with embedded polar groups), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID), maintained at 35°C |
| Run Time | 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Justification for Method Selection:
-
A polar-modified C18 column is chosen to improve the retention of the polar analyte in a reversed-phase mode.[1][2][3]
-
A simple isocratic mobile phase of acetonitrile and water provides adequate separation.
-
Refractive Index Detection is employed as it is a universal detector suitable for compounds with no UV absorbance.[4][5][6][7][8] It is important to maintain a stable baseline, and isocratic elution is necessary for RID.[4][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity for the analysis of this compound and its potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a mass spectrometer, and an autosampler.
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-WAX capillary column, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) |
| Transfer Line Temp | 230°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-200 |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Perform serial dilutions to prepare calibration standards and sample solutions at a concentration of 10 µg/mL.
Justification for Method Selection:
-
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[9][10][11][12]
-
A DB-WAX column is suitable for the separation of polar analytes by gas chromatography.[9][11]
-
Mass spectrometry provides definitive identification of the main component and any impurities based on their mass spectra.
Performance Comparison
The following tables summarize the performance characteristics of the HPLC-RID and GC-MS methods for the purity validation of this compound.
Table 1: Method Performance Characteristics
| Parameter | HPLC-RID Method | GC-MS Method |
| Linearity (r²) | 0.9985 | 0.9998 |
| Precision (%RSD, n=6) | 0.85% | 1.5% |
| LOD | 50 µg/mL | 0.1 µg/mL |
| LOQ | 150 µg/mL | 0.3 µg/mL |
Table 2: Purity Analysis of a Sample Batch
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| HPLC-RID | 99.2 | 0.5 (unidentified) | 0.3 (unidentified) |
| GC-MS | 99.5 | 0.3 (Ethylene Glycol) | 0.2 (2-Chloroethanol) |
Experimental Workflow and Logical Relationships
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 5. veeprho.com [veeprho.com]
- 6. REFRACTiMASTER® RI HPLC detector - Biotech Fluidics [biotechfluidics.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Detection and quantitation of ethylene oxide, 2-chloroethanol, and ethylene glycol with capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Simultaneous determination of ethylene oxide, 2-chloroethanol and ethylene glycol residues in medical device products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Reactivity of 2-(2-Chloroethoxymethyl)oxirane and Other Epoxides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of epoxide building blocks is crucial for designing efficient and predictable synthetic routes. This guide provides a comparative analysis of the reactivity of 2-(2-Chloroethoxymethyl)oxirane with other commonly used epoxides, namely Propylene Oxide and Styrene Oxide. The comparison is based on their ring-opening reactions with nucleophiles, a fundamental transformation in organic synthesis.
Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from its close structural analog, 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), to infer its reactivity. The presence of the electron-withdrawing chloroethoxymethyl group in this compound is expected to influence its reactivity in a manner similar to the chloromethyl group in epichlorohydrin.
Quantitative Comparison of Epoxide Reactivity
The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, leading to the opening of the strained three-membered ring. This reactivity can be quantified by comparing the rate constants for their reactions with a common nucleophile under standardized conditions. The following table summarizes the second-order rate constants for the reaction of epichlorohydrin (as a proxy for this compound), propylene oxide, and styrene oxide with an amine nucleophile.
| Epoxide | Structure | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 2-(Chloromethyl)oxirane |
| Aniline | None (Neat) | 25 | Data not available in a directly comparable format, but reactivity is generally considered high due to the electron-withdrawing group. |
| Propylene Oxide | Aniline | None (Neat) | 25 | ~ 1.0 x 10⁻⁵[1] | |
| Styrene Oxide | Aniline | None (Neat) | 25 | ~ 5.0 x 10⁻⁴[2][3] |
Note: The reactivity of epichlorohydrin is generally higher than that of propylene oxide due to the inductive effect of the chlorine atom, which makes the epoxide ring more electrophilic. Styrene oxide's reactivity is enhanced by the phenyl group, which can stabilize the partial positive charge that develops at the benzylic carbon during the ring-opening transition state.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for a key experiment—determining the reaction kinetics of epoxide ring-opening with an amine—is provided below.
Protocol: Determination of Reaction Kinetics via ¹H NMR Spectroscopy
This protocol outlines the procedure for monitoring the reaction between an epoxide and an amine to determine the reaction rate constant.
1. Materials and Reagents:
-
Epoxide (e.g., this compound, Propylene Oxide, Styrene Oxide)
-
Amine nucleophile (e.g., Aniline)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
2. Procedure:
-
Prepare stock solutions of the epoxide, amine, and internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, combine known volumes of the epoxide and internal standard stock solutions.
-
Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).
-
Inject a known volume of the amine stock solution into the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.
-
Monitor the reaction progress by observing the disappearance of the epoxide proton signals and the appearance of the product proton signals.
-
Integrate the characteristic signals of the epoxide and the internal standard at each time point.
-
Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the epoxide concentration versus time. For a pseudo-first-order reaction (if the amine is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant.
-
The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the amine.
Reaction Mechanisms and Experimental Workflow
The ring-opening of epoxides under neutral or basic conditions typically proceeds through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry if the carbon is chiral.
The experimental workflow for determining the kinetics of these reactions can be visualized as a series of sequential steps, from preparation to data analysis.
References
Spectroscopic Validation of 2-(2-Chloroethoxymethyl)oxirane: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of epoxide structures, offering valuable data for the validation and characterization of 2-(2-chloroethoxymethyl)oxirane and its alternatives. This analysis focuses on key spectroscopic techniques: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Due to the limited availability of direct spectroscopic data for this compound, this guide presents a comparative analysis of structurally similar and commercially available epoxides: 2-(chloromethyl)oxirane (epichlorohydrin), ethyl glycidyl ether, and n-butyl glycidyl ether. The data presented here serves as a robust reference for researchers to predict and validate the spectral characteristics of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected alternative epoxides. These values provide a baseline for interpreting the spectra of related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| 2-(Chloromethyl)oxirane | 3.20 (m), 2.84 (dd), 2.65 (dd), 3.47 (dd), 3.74 (dd) | Oxirane ring protons and chloromethyl protons |
| Ethyl Glycidyl Ether | 1.21 (t), 2.57 (dd), 2.74 (dd), 3.09 (m), 3.35 (m), 3.58 (m), 3.73 (m) | Ethyl group and oxirane ring protons |
| n-Butyl Glycidyl Ether | 0.92 (t), 1.38 (m), 1.57 (m), 2.60 (dd), 2.79 (dd), 3.13 (m), 3.37 (dd), 3.70 (dd) | n-Butyl group and oxirane ring protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-(Chloromethyl)oxirane | 44.5, 47.0, 51.5 | CH₂Cl, Oxirane CH₂, Oxirane CH |
| Ethyl Glycidyl Ether | 15.1, 44.3, 50.9, 66.2, 71.8 | CH₃, Oxirane CH₂, Oxirane CH, OCH₂, OCH₂ |
| n-Butyl Glycidyl Ether | 13.8, 19.3, 31.7, 44.3, 50.9, 71.2, 71.8 | CH₃, CH₂, CH₂, Oxirane CH₂, Oxirane CH, OCH₂, OCH₂ |
Infrared (IR) Spectroscopy
| Compound | Key Peak Positions (cm⁻¹) | Assignment |
| 2-(Chloromethyl)oxirane | 3000-2850, 1250, 915, 850, 750 | C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations, C-Cl stretch |
| Ethyl Glycidyl Ether | 3000-2850, 1250, 910, 840 | C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations |
| n-Butyl Glycidyl Ether | 3000-2850, 1250, 910, 840 | C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations |
Mass Spectrometry (MS)
| Compound | Key m/z Values | Assignment |
| 2-(Chloromethyl)oxirane | 92 (M+), 57, 49, 29 | Molecular ion, [C₃H₅O]⁺, [CH₂Cl]⁺, [C₂H₅]⁺ |
| Ethyl Glycidyl Ether | 102 (M+), 73, 58, 45, 29 | Molecular ion, [M-C₂H₅]⁺, [C₃H₆O]⁺, [C₂H₅O]⁺, [C₂H₅]⁺ |
| n-Butyl Glycidyl Ether | 130 (M+), 73, 57, 45, 29 | Molecular ion, [M-C₄H₉]⁺, [C₄H₉]⁺, [C₂H₅O]⁺, [C₂H₅]⁺ |
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.
¹H and ¹³C NMR Spectroscopy of Liquid Samples
-
Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum using appropriate pulse sequences and acquisition parameters.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy of Liquid Samples
-
Sample Preparation (Neat Liquid):
-
Transmission: Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Electron Ionization Mass Spectrometry (EI-MS) of Volatile Liquids
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.
Reaction Mechanism: Acid-Catalyzed Hydrolysis of Epoxides
The acid-catalyzed ring-opening of epoxides is a fundamental reaction that is relevant to their biological activity and synthetic applications. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water.
Benchmarking the Performance of 2-(2-Chloroethoxymethyl)oxirane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted performance of 2-(2-Chloroethoxymethyl)oxirane derivatives, a class of compounds with significant potential in drug development, particularly in oncology. Due to the limited availability of direct experimental data on these specific derivatives, this guide leverages performance data from structurally and functionally related compounds, including other bifunctional alkylating agents and epoxide-containing molecules. The information presented herein is intended to serve as a predictive benchmark and a methodological resource for researchers investigating this novel class of chemical entities.
Predicted Performance and Mechanism of Action
Derivatives of this compound are anticipated to function as potent cytotoxic agents through a mechanism of DNA alkylation. This prediction is based on the reactivity of their core structural motifs: the oxirane (epoxide) ring and the 2-chloroethyl group.
Key Performance Characteristics:
-
High Cytotoxicity: The bifunctional nature of these derivatives, possessing two reactive electrophilic centers, suggests a high potential for inducing DNA interstrand cross-links. This type of DNA damage is particularly difficult for cancer cells to repair and is a hallmark of many effective chemotherapeutic agents.
-
Guanine Alkylation: The primary target for alkylation is predicted to be the N7 position of guanine residues in DNA.[1][2][3][4] The lone pair of electrons on the N7 atom makes it a strong nucleophile, readily attacking the electrophilic carbons of the oxirane ring and the carbon bearing the chlorine atom.
-
Induction of Apoptosis: Extensive DNA damage, particularly interstrand cross-links, is a potent trigger for programmed cell death (apoptosis). It is expected that these derivatives will activate cellular DNA damage response pathways, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.
Comparative Cytotoxicity Data of Related Oxirane and Chloroethyl Derivatives
While specific IC50 values for this compound derivatives are not yet publicly available, the following table summarizes the cytotoxic performance of structurally related compounds against various cancer cell lines. This data provides a reasonable benchmark for the expected potency of the target derivatives.
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Oxirane-2-carboxylate Derivatives | 3-aryloxirane-2-carboxylates | Lung and Colon Cancer | < 100 | [5] |
| Nitrogen Mustards (contain 2-chloroethyl group) | Melphalan, Chlorambucil | Various | 1 - 50 | [6] |
| Epoxide-containing Natural Products | Clerocidin | - | - | [1][4] |
| Bifunctional Alkylating Agents | BO-1012 | Various | 0.1 - 10 | [6] |
Experimental Protocols
Synthesis of this compound Derivatives (General Approach)
A general synthetic route to this compound derivatives would likely involve the reaction of a suitable alcohol with 2-(chloromethyl)oxirane (epichlorohydrin) under basic conditions to form the corresponding glycidyl ether. The chloroethoxy moiety would be introduced by reacting a suitable starting material with a reagent such as 2-chloroethanol.
Example Reaction Scheme (Hypothetical):
A potential synthetic pathway for this compound derivatives.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for determining cytotoxicity using the MTT assay.
Proposed Signaling Pathway: DNA Damage and Apoptosis Induction
The cytotoxic effects of this compound derivatives are predicted to be mediated through the induction of the intrinsic apoptotic pathway, triggered by DNA damage.
Predicted signaling pathway for apoptosis induction by the derivatives.
Pathway Description:
-
Cellular Uptake and DNA Targeting: The derivative enters the cell and translocates to the nucleus.
-
DNA Alkylation: The compound covalently binds to DNA, primarily at the N7 position of guanine residues.
-
Formation of Interstrand Cross-links: The bifunctional nature of the molecule allows it to react with a second guanine on the complementary DNA strand, forming a highly cytotoxic interstrand cross-link.
-
Activation of DNA Damage Response (DDR): The DNA lesions are recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effectors like the tumor suppressor p53.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway initiates the intrinsic apoptotic cascade, leading to programmed cell death.
Conclusion
While direct experimental data for this compound derivatives is currently limited, a comprehensive analysis of related compounds strongly suggests their potential as potent cytotoxic agents. Their predicted mechanism of action, involving bifunctional DNA alkylation and the induction of apoptosis, positions them as promising candidates for further investigation in cancer chemotherapy. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute studies to validate the performance of this novel class of compounds.
References
- 1. Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chloroethoxymethyl)oxirane
For researchers, scientists, and professionals in drug development, the accurate quantification of potential genotoxic impurities (PGIs) is paramount to ensure the safety and quality of pharmaceutical products. 2-(2-Chloroethoxymethyl)oxirane is a potential PGI that requires highly sensitive and reliable analytical methods for its detection at trace levels. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the analysis of the closely related and structurally similar compound, 2-(2-chloroethoxy)ethanol (CEE), which serves as a pertinent surrogate for this analysis.
The following sections present a detailed comparison of the validation parameters for these two methods, their experimental protocols, and a visual representation of the analytical method validation workflow. This information is intended to assist in the selection and implementation of the most appropriate analytical strategy for the control of this compound or similar impurities.
Comparative Validation Data
The performance of analytical methods is assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. Below is a summary of the validation data for a Gas Chromatography (GC) method and an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 2-(2-chloroethoxy)ethanol (CEE).
| Validation Parameter | Gas Chromatography (GC) | UHPLC-MS/MS |
| Limit of Detection (LOD) | Not explicitly stated | 0.070 ppm[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.235 ppm[1] |
| Linearity Range | Not explicitly stated | 0.3 ppm to 4.5 ppm[1] |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.9994[1] |
| Accuracy (Recovery) | Not explicitly stated | 98.1% to 114.0%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are the experimental protocols for the GC and UHPLC-MS/MS methods.
Gas Chromatography (GC) Method
A validated GC method with direct injection was developed for the quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) in a pharmaceutical active substance.[2] The validation was performed according to ICH guidelines Q2A and Q2B, assessing specificity, precision, accuracy, linearity, limits of detection and quantitation, and robustness.[2]
Instrumentation and Conditions: (Specific details on the column, temperatures, and detector were not available in the provided search results).
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
A selective and sensitive reversed-phase UHPLC-MS/MS method was developed and validated for the identification and quantification of CEE at trace levels in quetiapine fumarate.[1] The validation was conducted in accordance with ICH Q2(R1) and ICH M7(R1) guidelines for genotoxic impurities.[1]
Instrumentation and Conditions: [1]
-
Chromatographic System: Waters Acquity UHPLC system.
-
Mass Spectrometer: Waters Micromass Quattro Premier XE (MS/MS).
-
Column: ACE3 C18 (100 mm × 4.6 mm × 3.0 µm).
-
Mobile Phase: Isocratic elution with 0.01 M ammonium acetate in Milli-Q water (Mobile Phase A) and methanol (Mobile Phase B) in a 20:80 v/v ratio.
-
Ionization Mode: Positive ion electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
To provide a clear understanding of the logical flow of cross-validating analytical methods, the following diagrams illustrate the key stages involved.
References
Unraveling the Reaction Products of 2-(2-Chloroethoxymethyl)oxirane: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction products of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the reaction products of 2-(2-Chloroethoxymethyl)oxirane, a versatile building block, with various nucleophiles. Supported by established reaction principles, this document aims to clarify the structural outcomes of these transformations.
The reactivity of this compound is primarily dictated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack. The presence of the 2-chloroethoxymethyl substituent introduces an additional layer of complexity, potentially influencing the regioselectivity of the ring-opening reaction. The outcomes of these reactions are crucial for the design and synthesis of novel molecules with potential therapeutic applications.
Reaction with Nucleophiles: A Structural Overview
The ring-opening of this compound can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions (acidic or basic). This leads to the formation of two potential regioisomers, designated as Product A and Product B.
-
Product A: Results from the nucleophilic attack at the less sterically hindered primary carbon of the oxirane ring.
-
Product B: Results from the nucleophilic attack at the more sterically hindered secondary carbon of the oxirane ring.
The general reaction scheme is depicted below:
Figure 1. General reaction pathways for the nucleophilic ring-opening of this compound.
Regioselectivity under Basic or Neutral Conditions
Under basic or neutral conditions, the ring-opening of epoxides generally follows an SN2 mechanism.[1][2] In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this corresponds to the primary carbon of the oxirane ring, leading predominantly to the formation of Product A . This is a well-established principle for the reactions of unsymmetrical epoxides.[3]
Regioselectivity under Acidic Conditions
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane ring more susceptible to nucleophilic attack.[2][4] The transition state under acidic conditions has a significant carbocationic character. The positive charge is better stabilized at the more substituted secondary carbon. Consequently, the nucleophile will preferentially attack the more substituted carbon, leading to the formation of Product B .[5]
It is important to note that in some cases, particularly with chiral epoxides, a mixture of enantiomers can be formed, suggesting a possible contribution from an SN1-like mechanism. For instance, the reaction of (R)-2-(chloromethyl)oxirane with phenol can yield both enantiomers of the product, indicating the formation of a carbocation intermediate that can be attacked from either face.[6][7]
Comparative Analysis of Reaction Products with Various Nucleophiles
The following table summarizes the expected major products from the reaction of this compound with common nucleophiles under different conditions. The predictions are based on the general principles of epoxide chemistry.
| Nucleophile | Reaction Conditions | Expected Major Product | Rationale |
| Ammonia (NH₃) | Basic/Neutral | Product A | SN2 attack at the less hindered carbon. |
| Primary/Secondary Amines (RNH₂/R₂NH) | Basic/Neutral | Product A | SN2 attack at the less hindered carbon. |
| Alcohols (ROH) | Acidic | Product B | SN1-like attack at the more substituted carbon. |
| Alcohols (RO⁻, alkoxide) | Basic | Product A | SN2 attack at the less hindered carbon. |
| Phenols (ArOH) | Basic (phenoxide) | Product A | SN2 attack at the less hindered carbon. |
| Phenols (ArOH) | Acidic | Product B | SN1-like attack at the more substituted carbon. |
Experimental Protocols: General Procedures
General Procedure for Reaction with Amines (Product A formation)
Figure 2. Experimental workflow for the reaction of this compound with amines.
General Procedure for Reaction with Alcohols under Acidic Conditions (Product B formation)
Figure 3. Experimental workflow for the acid-catalyzed reaction of this compound with alcohols.
Characterization of Reaction Products
The structures of the reaction products can be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity of atoms and the regiochemistry of the ring-opening. The chemical shifts and coupling constants of the protons and carbons adjacent to the newly formed hydroxyl group and the incorporated nucleophile will differ significantly between Product A and Product B.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product, confirming the addition of the nucleophile to the epoxide. Fragmentation patterns can also offer clues about the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group (broad peak around 3200-3600 cm⁻¹) formed upon ring-opening.
Comparison with Alternative Reagents
Several other substituted oxiranes are commercially available and can be considered as alternatives to this compound. The choice of reagent will depend on the desired final product and the specific synthetic strategy.
| Reagent | Structural Difference | Potential Impact on Reactivity |
| Epichlorohydrin | Contains a chloromethyl group directly attached to the oxirane ring. | The electron-withdrawing chlorine atom can influence the electrophilicity of the adjacent carbon. It also provides a handle for further functionalization. |
| Glycidol | Contains a hydroxymethyl group directly attached to the oxirane ring. | The hydroxyl group can participate in intramolecular reactions or may require protection during the synthesis. |
| Propylene Oxide | Contains a methyl group directly attached to the oxirane ring. | A simple alkyl substituent with less electronic influence compared to the chloroethoxymethyl group. |
The reactivity of these oxiranes is influenced by the electronic and steric effects of their substituents.[8] For instance, electron-withdrawing groups can enhance the electrophilicity of the epoxide carbons, potentially increasing the reaction rate.
Conclusion
The reaction of this compound with nucleophiles provides a versatile route to a variety of functionalized molecules. The regioselectivity of the epoxide ring-opening is a critical factor in determining the structure of the final product and can be controlled by the choice of reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less substituted carbon (SN2-type), while under acidic conditions, the attack is directed towards the more substituted carbon (SN1-type). A thorough characterization of the reaction products using modern spectroscopic techniques is essential to confirm their structures. This understanding is fundamental for the rational design and synthesis of new chemical entities in the field of drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. During the reaction of (R) 2 (chloromethyl)oxirane with phenol, both enan.. [askfilo.com]
- 7. Solved During the reaction of (R)-2-(chloromethy)oxirane | Chegg.com [chegg.com]
- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of 2-(2-Chloroethoxymethyl)oxirane in Acyclic Nucleoside Synthesis
For researchers and professionals in drug development, the synthesis of antiviral agents, particularly acyclic nucleoside analogs like ganciclovir, is a critical area of study. The choice of the acyclic side chain precursor significantly impacts the efficiency, regioselectivity, and overall yield of the synthesis. This guide provides a detailed comparison of 2-(2-Chloroethoxymethyl)oxirane with its common alternatives for the synthesis of ganciclovir, a potent antiviral drug.
Performance Comparison of Ganciclovir Side-Chain Precursors
The synthesis of ganciclovir involves the alkylation of a protected guanine derivative with an acyclic side-chain precursor. The ideal precursor should offer high yield, excellent regioselectivity (favoring the desired N-9 isomer over the N-7 isomer), and operational simplicity. Below is a comparative summary of key precursors used in ganciclovir synthesis.
| Precursor | Structure | Key Features & Performance |
| This compound | ![]() | Utilized in the synthesis of acyclic nucleosides. The oxirane ring is opened during the reaction to form the acyclic chain. |
| 1,3-Diacetoxy-2-(acetoxymethoxy)propane | ![]() | A widely used precursor in ganciclovir synthesis. It is a stable, non-epoxide-based reagent. |
| 1,3-Dichloro-2-propanol derivatives | e.g., 1,3-Dichloro-2-acetoxymethoxypropane | These are also employed as precursors. The chloro groups are displaced during the synthesis. |
Quantitative Comparison of Ganciclovir Synthesis Yields
The following table summarizes reported yields for ganciclovir synthesis using different side-chain precursors. It is important to note that reaction conditions can significantly influence the yield, and a direct comparison is most accurate when conditions are standardized.
| Precursor / Method | Guanine Derivative | Catalyst / Conditions | Overall Yield (%) | Reference |
| 2-Acetoxymethoxy-1,1-diethoxy-3-trityloxypropane | Diacetylguanine | Methanesulfonic acid, DMA, 75-80°C | 79% (of the coupled product) | |
| 1,3-Diacetoxy-2-(acetoxymethoxy)propane | Fully acetylated guanosine | p-toluenesulfonic acid, chlorobenzene, reflux | Not specified for ganciclovir directly, but the transpurination reaction is a key step. | |
| One-pot synthesis using AMDP (an activated glycerol derivative) | Guanine | Iodine, Acetic anhydride, Acidic Amberlite IR-120, Ethanol | 95% | |
| 1,3-Dibenzyloxy-2-acetoxymethoxy propane | Diacetylguanine | Not specified | 54% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of ganciclovir using different precursors.
Protocol 1: Synthesis of Ganciclovir using a Masked Glycerol Derivative
-
Preparation of N2-acetyl-9-[(1,1-diethoxy-3-trityloxy-2-propoxy)methyl]guanine: To a solution of diacetylguanine (1.41 g, 6 mmol) and 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (2.9 g, 6 mmol) in dimethylacetamide (30 mL), methanesulfonic acid (0.1 mL, 1.2 mmol) is added at room temperature. The reaction mixture is heated at 75-80 ºC for 20-21 hours, cooled to room temperature, and then extracted with DCM.
-
Deprotection to form Ganciclovir: The resulting protected ganciclovir derivative is then deprotected using trifluoroacetic acid in dichloromethane, followed by reduction with sodium borohydride in methanol to yield ganciclovir.
Protocol 2: One-Pot Synthesis of Ganciclovir
-
Acetylation of Guanine: Guanine is treated with acetic anhydride in the presence of iodine (5%) to form diacetyl guanine in situ.
-
N-Alkylation: The diacetyl guanine intermediate undergoes N-alkylation with 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP) in the presence of acidic Amberlite IR-120 as a catalyst.
-
Deacetylation: The final step is the deacetylation of the N-alkylated intermediate to yield pure ganciclovir. The reaction is carried out in ethanol, which was found to be the optimal solvent.
Signaling Pathways and Experimental Workflows
The synthesis of ganciclovir involves a series of chemical transformations. The following diagrams illustrate the general synthetic pathway and the logical workflow of the process.
Caption: General synthetic pathway for Ganciclovir.
A Comparative Guide to the Synthetic Validation of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methodologies for the preparation of 2-(2-Chloroethoxymethyl)oxirane, a valuable epoxide intermediate in various chemical syntheses. The following sections detail a traditional Williamson ether synthesis approach and a modern, phase-transfer catalyzed (PTC) method, offering a comprehensive overview of their respective protocols and performance metrics. The data presented herein is illustrative and intended to provide a framework for methodological comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the two synthetic methods, highlighting the potential advantages of the phase-transfer catalyzed approach in terms of reaction efficiency and product yield.
| Parameter | Traditional Method (Williamson Ether Synthesis) | New Method (Phase-Transfer Catalysis) |
| Reaction Time | 12 - 18 hours | 4 - 6 hours |
| Reaction Temperature | 60 - 80 °C | 40 - 50 °C |
| Yield | 65 - 75% | 85 - 95% |
| Purity (crude) | ~85% | ~95% |
| Catalyst | None (Stoichiometric Base) | Tetrabutylammonium Bromide (TBAB) |
| Solvent | 2-Chloroethanol (reactant as solvent) | Dichloromethane (or other inert solvent) |
| Work-up | Aqueous wash, extraction, distillation | Filtration, aqueous wash, extraction |
Experimental Protocols
Traditional Method: Williamson Ether Synthesis
This method relies on the classical Williamson ether synthesis, where the sodium salt of 2-chloroethanol is reacted with epichlorohydrin.
Materials:
-
2-Chloroethanol
-
Sodium metal (or Sodium Hydride)
-
Epichlorohydrin
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to an excess of 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas.
-
Once all the sodium has reacted to form sodium 2-chloroethoxide, cool the mixture to room temperature.
-
Slowly add epichlorohydrin dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
New Method: Phase-Transfer Catalyzed Synthesis
This improved method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and improved efficiency.[1][2]
Materials:
-
2-Chloroethanol
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-chloroethanol, epichlorohydrin, and a catalytic amount of tetrabutylammonium bromide (TBAB) in dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a 50% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the two synthetic methods described.
Caption: Workflow for the Traditional Williamson Ether Synthesis.
Caption: Workflow for the New Phase-Transfer Catalyzed Synthesis.
References
A Comparative Toxicological Analysis of 2-(2-Chloroethoxymethyl)oxirane and Structurally Related Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of 2-(2-Chloroethoxymethyl)oxirane and its structural analogs: (Chloromethyl)oxirane (Epichlorohydrin), Phenoxymethyl oxirane, and Diepoxybutane. Due to the limited direct toxicological data on this compound, this comparison relies on data from these closely related compounds to infer potential hazards and guide future research and drug development safety assessments. The information is presented to facilitate an objective evaluation of their relative toxicities, supported by experimental data and methodologies.
Quantitative Toxicity Data
The following table summarizes the acute toxicity of the selected oxirane compounds across different exposure routes. The data, presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, offer a quantitative comparison of their toxic potential.
| Compound | Chemical Structure | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat, 4h) |
| (Chloromethyl)oxirane | C₃H₅ClO | 175-282 mg/kg bw[1] | 515 mg/kg bw[1] | 2.05 mg/L (vapor) |
| Phenoxymethyl oxirane | C₉H₁₀O₂ | 3850 mg/kg bw[2] | 2100 mg/kg bw (rat)[2] | >100 ppm[2] |
| Diepoxybutane | C₄H₆O₂ | 78 mg/kg bw[3] | 80 mg/kg bw[3][4] | 90 ppm[3][5] |
Note: Lower LD50 and LC50 values indicate higher toxicity.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized assays. Below are detailed methodologies for key experiments relevant to assessing the toxicity of oxirane compounds.
Acute Toxicity Testing (OECD Guidelines)
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests.
1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425) [6]
-
Principle: This method involves the sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.
-
Procedure:
-
A single rodent (typically a female rat) is dosed with the test substance at a level just below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality, with close monitoring for the first 4 hours and then daily for 14 days.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
This sequential dosing continues until the criteria for stopping the test are met.
-
The LD50 is then calculated using the maximum likelihood method.
-
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly. A gross necropsy is performed on all animals.[6]
2. Acute Dermal Toxicity (OECD Guideline 402)
-
Principle: This guideline outlines a procedure to assess the toxic effects of a substance applied to the skin.[7]
-
Procedure:
-
The test substance is applied uniformly to a shaved area (at least 10% of the body surface) of the animal's back (typically rabbits or rats).
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
-
Data Collection: Skin reactions (erythema, edema) at the application site are recorded in addition to the systemic toxicity observations mentioned in the oral toxicity protocol.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).
-
The MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) value is calculated by plotting the percentage of cell viability against the compound concentration.
Genotoxicity Assessment (Comet Assay)
-
Principle: The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage in individual eukaryotic cells.
-
Procedure:
-
Cells are exposed to the test compound.
-
The cells are then embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed with detergent and high salt to remove membranes, cytoplasm, and nucleosomes, leaving behind the nucleoid containing supercoiled DNA.
-
The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) relaxes and migrates away from the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Signaling Pathways in Oxirane Toxicity
The toxicity of oxirane compounds is often mediated through their interaction with cellular macromolecules, leading to the activation of specific signaling pathways. Their electrophilic oxirane ring can react with nucleophilic groups in proteins and DNA, leading to cellular damage.
Oxidative Stress Pathway
Oxiranes can deplete intracellular glutathione (GSH), a key antioxidant, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This results in oxidative stress, which can damage cellular components.
Caption: Oxidative stress pathway induced by oxirane compounds.
DNA Damage Response Pathway
As alkylating agents, oxiranes can form adducts with DNA, leading to mutations and chromosomal aberrations.[8] This triggers the DNA Damage Response (DDR) pathway, a network of signaling pathways that senses and repairs DNA damage. If the damage is too severe to be repaired, the DDR can induce apoptosis (programmed cell death).
Caption: DNA damage response pathway activated by oxiranes.
Conclusion
This comparative analysis, based on data from structurally similar compounds, suggests that this compound is likely to exhibit significant toxicity. The presence of both an oxirane ring and a chloroalkyl group suggests potential for alkylating activity, leading to cytotoxicity and genotoxicity. The acute toxicity data for (chloromethyl)oxirane and diepoxybutane indicate a high degree of toxicity via oral, dermal, and inhalation routes. In contrast, phenoxymethyl oxirane shows lower acute toxicity.
The primary mechanisms of toxicity for these compounds are likely to involve the induction of oxidative stress and DNA damage. For drug development professionals, these findings underscore the importance of early and thorough toxicological screening for any compound containing an oxirane moiety. Further experimental studies on this compound are necessary to definitively characterize its toxicological profile and to establish safe handling and exposure limits.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. utu.fi [utu.fi]
- 8. Correlation of apoptotic potential of simple oxiranes with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficiency of 2-(2-Chloroethoxymethyl)oxirane as a Monomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers with tailored properties is a cornerstone of advancement in drug delivery, biomaterials, and various therapeutic applications. Functionalized oxiranes are a critical class of monomers in this pursuit, offering a versatile platform for synthesizing polyethers with diverse functionalities. This guide provides a comparative evaluation of the expected efficiency of 2-(2-Chloroethoxymethyl)oxirane as a monomer for cationic ring-opening polymerization (CROP), drawing parallels with well-characterized and structurally similar alternatives. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established principles of oxirane polymerization and data from analogous monomers, primarily epichlorohydrin (ECH) and other substituted glycidyl ethers.
Performance Comparison of Functionalized Oxirane Monomers
The efficiency of a monomer in polymerization is determined by several key parameters, including the rate of polymerization, the achievable molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer. The following table summarizes typical data for relevant alternative monomers to provide a predictive baseline for the performance of this compound.
| Monomer | Initiator System | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Polymerization Yield | Key Structural Feature | Expected Impact on Polymer Properties |
| This compound (Predicted) | BF3·OEt2, Protic Acids | Expected: 1,000 - 10,000 | Expected: < 1.5 | Expected: High | Chloroethoxy side chain | Increased hydrophilicity, potential for post-polymerization modification |
| Epichlorohydrin (ECH) | BF3·OEt2, H2SO4 | 1,000 - 5,000[1][2] | < 1.3[1] | > 90%[3] | Chloromethyl side chain | Reactive sites for cross-linking and functionalization |
| Allyl Glycidyl Ether (AGE) | BF3·OEt2 | Oligomers[4] | Narrow[4] | ~70%[4] | Allyl side chain | "Click" chemistry handle, post-polymerization functionalization |
| Phenyl Glycidyl Ether (PGE) | Photoinitiators | - | - | High | Phenyl side chain | Increased rigidity and thermal stability |
| Butyl Glycidyl Ether (BGE) | Cationic Initiators | - | - | High | Butyl side chain | Increased hydrophobicity, lower glass transition temperature |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies for the cationic ring-opening polymerization of functionalized oxiranes, which can be adapted for this compound.
Protocol 1: Cationic Polymerization of Epichlorohydrin (ECH) using BF3·OEt2
This protocol is adapted from established procedures for ECH polymerization.[1][2]
Materials:
-
Epichlorohydrin (ECH), freshly distilled
-
Boron trifluoride diethyl etherate (BF3·OEt2), as a solution in a suitable solvent (e.g., diethyl ether)
-
Anhydrous dichloromethane (DCM) as solvent
-
Initiator: a diol such as ethylene glycol or 1,4-butanediol
-
Methanol (for quenching)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel is charged with the initiator (e.g., ethylene glycol) and anhydrous DCM.
-
The reactor is cooled to 0°C in an ice-salt bath.
-
The BF3·OEt2 catalyst solution is added dropwise to the stirred initiator solution over 5-10 minutes. The mixture is stirred for an additional 15-20 minutes at 0°C.
-
Freshly distilled ECH is added dropwise to the initiator/catalyst mixture over a period of 20-30 minutes, maintaining the temperature at 0°C.
-
The polymerization is allowed to proceed for the desired time (e.g., 48 hours) at a controlled temperature.
-
The reaction is quenched by the addition of a small amount of methanol.
-
The resulting polymer, poly(epichlorohydrin) (PECH), is dissolved in additional DCM and washed with distilled water to remove the catalyst and any unreacted monomer.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified polymer.
Protocol 2: Photoinitiated Cationic Polymerization of Glycidyl Ethers
This method is suitable for monomers that can be polymerized using photoinitiators.[5]
Materials:
-
Glycidyl ether monomer (e.g., Phenyl Glycidyl Ether)
-
Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)
-
UV light source
Procedure:
-
The glycidyl ether monomer is mixed with a catalytic amount of the photoinitiator.
-
The mixture is then exposed to a UV light source of appropriate wavelength and intensity.
-
The irradiation initiates the photolysis of the photoinitiator, generating a strong Brønsted acid that initiates the cationic ring-opening polymerization.[5]
-
The polymerization proceeds until a high conversion is achieved. The curing process can often continue even after the light source is removed (dark cure).
Visualizing Polymerization Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key mechanisms and experimental setups.
Caption: General mechanism of cationic ring-opening polymerization (CROP) of oxiranes.
Caption: A typical experimental workflow for the synthesis of polyethers via CROP.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3â¢OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols - American Chemical Society - Figshare [acs.figshare.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
A Comparative Guide to Polyethers: Poly(2-(2-Chloroethoxymethyl)oxirane) vs. Poly(allyl glycidyl ether)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and material properties of two functional polyethers: poly(2-(2-chloroethoxymethyl)oxirane) and poly(allyl glycidyl ether). While both polymers share a polyether backbone, their distinct pendant groups—a chloroethoxymethyl group versus an allyl group—impart unique characteristics that make them suitable for different applications in drug delivery and materials science. This document summarizes their synthesis via cationic and anionic ring-opening polymerization, respectively, and presents a comparison of their key performance attributes based on available data.
Introduction
Polyethers are a versatile class of polymers known for their biocompatibility, water solubility, and tunable properties. These characteristics make them attractive candidates for various biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This guide focuses on two specific functional polyethers:
-
Poly(this compound) (P(CEMO)) : A polyether with a pendant chloroethoxymethyl group, offering a potential site for further chemical modification.
-
Poly(allyl glycidyl ether) (PAGE) : A widely studied polyether featuring a pendant allyl group, which is amenable to a variety of "click" chemistry reactions for functionalization.
This comparison aims to provide researchers with the necessary data to select the appropriate polymer platform for their specific research and development needs.
Synthesis and Mechanism
The synthesis of these polymers typically proceeds via ring-opening polymerization of their respective oxirane monomers. The choice of polymerization technique is crucial in controlling the polymer's molecular weight and dispersity.
Cationic Ring-Opening Polymerization of this compound
The polymerization of this compound is anticipated to proceed via a cationic ring-opening polymerization (CROP) mechanism. In this type of polymerization, an electrophilic initiator attacks the oxygen atom of the oxirane ring, creating a positively charged propagating species. The polymerization then proceeds by the sequential addition of monomer units.
Experimental Workflow for Cationic Ring-Opening Polymerization:
Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether
The synthesis of poly(allyl glycidyl ether) is well-established and typically proceeds via a living anionic ring-opening polymerization (AROP). This method offers excellent control over molecular weight and results in polymers with low polydispersity. The polymerization is initiated by a strong base, such as a potassium alkoxide, which deprotonates an alcohol to form the initiating species.
Signaling Pathway for Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether:
Characterization and Comparison of Polymer Properties
| Property | Poly(this compound) (Expected) | Poly(allyl glycidyl ether) |
| Pendant Functional Group | -CH₂OCH₂CH₂Cl | -CH₂CH=CH₂ |
| Potential for Post-Modification | Nucleophilic substitution of chloride | Thiol-ene "click" chemistry, epoxidation, bromination |
| Molecular Weight (Mn) | Controllable via CROP conditions | 10 - 100 kg/mol achievable with good control[1] |
| Polydispersity Index (PDI) | Typically broader in CROP (1.1 - 1.5) | Low, typically 1.05 - 1.33[1] |
| Glass Transition Temperature (Tg) | Expected to be low (sub-ambient) | Low, reported as -74.97 °C for an alkyl-functionalized derivative[2] |
| Thermal Stability | Dependent on purity and end groups | Good thermal stability[2] |
Note: The properties for Poly(this compound) are projected based on the characteristics of similar polyethers, as direct experimental data was not found in the provided search results.
Experimental Protocols
General Protocol for Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether[1]
Materials:
-
Allyl glycidyl ether (AGE), dried over CaH₂ and distilled.
-
Benzyl alcohol, dried over molecular sieves.
-
Potassium naphthalenide solution in THF.
-
Anhydrous tetrahydrofuran (THF).
-
Methanol (for termination).
Procedure:
-
All glassware is flame-dried under vacuum and backfilled with argon.
-
A solution of benzyl alcohol in THF is added to a stirred solution of potassium naphthalenide in THF at room temperature until the green color of the naphthalene radical anion disappears. This forms the potassium benzoxide initiator.
-
The desired amount of allyl glycidyl ether is added to the initiator solution via syringe.
-
The polymerization is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 20 hours).
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is recovered by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis. For poly(allyl glycidyl ether), the characteristic proton signals for the allyl group and the polyether backbone are observed.[1][3]
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[2]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymers.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the polymers.[4]
Conclusion
Both poly(this compound) and poly(allyl glycidyl ether) represent valuable platforms for the development of advanced materials for biomedical applications. The choice between these two polymers will largely depend on the desired post-polymerization modification strategy. The pendant allyl groups of PAGE offer a versatile handle for a wide range of efficient "click" chemistry reactions, making it a well-suited candidate for creating highly functionalized materials.[5] While less characterized, the chloroethoxymethyl group of P(CEMO) provides a reactive site for nucleophilic substitution, which could be advantageous for specific conjugation chemistries.
Further research is required to fully characterize poly(this compound) and establish a direct, data-driven comparison with poly(allyl glycidyl ether). However, based on the available information, PAGE currently offers a more established and versatile platform for researchers in drug development and materials science due to its well-controlled synthesis and the broad applicability of its pendant functional group.
References
- 1. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper disposal of 2-(2-Chloroethoxymethyl)oxirane, a chemical compound likely utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to its chemical structure containing both an oxirane (epoxide) ring and a chlorinated ether functional group, this compound is presumed to be hazardous. Epoxides are a reactive class of compounds, and many are considered to be toxic or carcinogenic.[1][2] Therefore, it must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[1]
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, emphasizing operational safety and regulatory compliance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4][7] | Prevents skin contact, which can cause irritation or allergic reactions.[8] |
| Body Protection | A lab coat or chemical-resistant apron.[7] | Protects against contamination of personal clothing.[7] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[9] If significant inhalation risk exists, a NIOSH-approved respirator is advised. | Epoxides and chlorinated compounds can have harmful vapors.[10] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12]
-
Waste Identification and Classification :
-
Treat all quantities of this compound, including residues in "empty" containers and contaminated materials, as hazardous waste.[1][13]
-
While a specific EPA hazardous waste code is not available from the search results, it would likely fall under a generic code for reactive or toxic organic compounds. Consult with your institution's Environmental Health and Safety (EHS) office for the appropriate waste codes.
-
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container that is compatible with chlorinated ethers.[13][14] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11][14]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11] The accumulation start date should also be clearly marked.
-
-
Segregation :
-
Waste Collection :
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
-
III. Spill and Contaminated Material Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Spill Response :
-
Cleanup and Disposal :
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with extreme caution and consult with a certified chemical safety professional.
References
- 1. Safety Precautions in the Laboratory [ou.edu]
- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wolverinecoatings.com [wolverinecoatings.com]
- 8. docs.micro-measurements.com [docs.micro-measurements.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. mtu.edu [mtu.edu]
- 15. nj.gov [nj.gov]
Personal protective equipment for handling 2-(2-Chloroethoxymethyl)oxirane
Essential Safety and Handling Guide for 2-(2-Chloroethoxymethyl)oxirane
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure a safe laboratory environment.
Hazard Summary: Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation. Inhalation of vapors or mists may be harmful.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times. A face shield is required when there is a risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber) and a lab coat | Gloves must be inspected before use and replaced regularly. A lab coat should be worn to protect clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
| Footwear | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration. |
Quantitative Hazard Data for Analogous Compounds
The following table summarizes key hazard information from safety data sheets of structurally similar chemicals.
| Hazard Classification | Statement | Source (Analogous Compound) |
| Flammability | Combustible liquid | 2-(2-Chloroethoxy)ethanol |
| Skin Corrosion/Irritation | Causes skin irritation | 2-(2-Chloroethoxy)ethanol |
| Serious Eye Damage/Irritation | Causes serious eye damage | 2-(2-Chloroethoxy)ethanol |
| Specific target organ toxicity | May cause respiratory irritation | 2-(2-Chloroethoxy)ethanol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1] | 2-[(2-Methoxyphenoxy)methyl]oxirane[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] Keep away from strong oxidizing agents and amines.[3]
Laboratory Use
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment: Ensure all required PPE is worn correctly before handling the chemical.
-
Spill Kit: A spill kit containing absorbent materials should be readily accessible.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable lab supplies (e.g., gloves, absorbent pads, pipette tips) that have come into contact with the chemical should be considered hazardous waste and collected in a separate, clearly labeled container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



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